2-Amino-4-chloro-6-methylpyrimidine
説明
Structure
3D Structure
特性
IUPAC Name |
4-chloro-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTGVVKPLWFPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022229 | |
| Record name | 2-Amino-4-chloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5600-21-5 | |
| Record name | 2-Amino-4-chloro-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5600-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-6-methylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005600215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5600-21-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5600-21-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-chloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methylpyrimidin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-CHLORO-6-METHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZBB1FM476 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties, synthesis, and spectral data of 2-Amino-4-chloro-6-methylpyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Core Chemical and Physical Properties
This compound is a solid, white to light yellow, needle-like crystalline compound.[2] It is classified as an aminopyrimidine, with its amino group at position 2, and chloro and methyl substituents at positions 4 and 6, respectively.[2][3] The compound is known to be insoluble in water but soluble in acetic acid.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5600-21-5 | [3][4] |
| Molecular Formula | C₅H₆ClN₃ | [3][5] |
| Molecular Weight | 143.57 g/mol | [3][5] |
| Melting Point | 183-186 °C (lit.) | [2] |
| Appearance | White to light yellow needle-like crystal | [2] |
| Solubility | Insoluble in water; Soluble in acetic acid (50 mg/mL) | [2] |
| IUPAC Name | 4-chloro-6-methylpyrimidin-2-amine | [3][6] |
| InChI Key | NPTGVVKPLWFPPX-UHFFFAOYSA-N | |
| SMILES | Cc1cc(Cl)nc(N)n1 |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table summarizes key spectral information available for this compound.
Table 2: Spectroscopic Data Summary
| Technique | Data Highlights | Source |
| ¹H NMR | Data available from instruments such as the BRUKER AC-300. | [3] |
| ¹³C NMR | Spectral data has been recorded and is available in databases. | [3] |
| Mass Spectrometry (GC-MS) | Major fragments observed at m/z 143 and 108. | [3] |
| Infrared (IR) Spectroscopy | FTIR spectra have been obtained using techniques like KBr-Pellet and ATR-Neat. | [3] |
| Raman Spectroscopy | FT-Raman spectra are available. | [3] |
Synthesis and Purification Protocols
The most commonly cited synthesis of this compound involves the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine (B160893).
Experimental Protocol: Synthesis from 2-Amino-4-hydroxy-6-methylpyrimidine[7]
-
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine (6 g)
-
Phosphorus oxychloride (POCl₃) (35 mL, freshly distilled)
-
Ice water
-
25% Aqueous ammonia (B1221849)
-
50% Ethanol
-
-
Procedure:
-
Combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled phosphorus oxychloride in a suitable reaction vessel.
-
Reflux the mixture until the solution becomes homogeneous.
-
Once the reaction is complete, remove the excess phosphorus oxychloride under vacuum.
-
Cool the reaction mixture and carefully add the residue to ice water.
-
Adjust the pH of the resulting solution to 8 using 25% aqueous ammonia. This will cause a suspension to form.
-
Filter the suspension to collect the precipitate.
-
Wash the precipitate with water.
-
-
Purification (Recrystallization): [2][5]
-
Recrystallize the crude product from 50% ethanol.
-
Dry the purified product to a constant weight. The expected yield is approximately 3.7 g (54%).[5]
-
Logical Workflow for Synthesis
Caption: A flowchart of the synthesis and purification process.
Applications and Biological Role
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
-
Nitrification Inhibitor: It has been identified as a nitrification inhibitor, which can slow the process of ammonia oxidation in soil.[2][3]
-
Chemical Synthesis: It serves as a precursor in studies investigating the influence of chlorine substitution on the proton donor ability of the amino group in the 2-aminopyrimidine (B69317) ring.[2] Its derivatives have been synthesized and evaluated for potential anticancer activities.[7]
Relationship Between Structure and Application
Caption: Key roles and applications of the title compound.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is considered hazardous.[4]
-
Hazards: It is known to cause skin irritation and serious eye irritation.[4][8] It may also cause respiratory irritation.[3]
-
Handling: Use in a well-ventilated area is essential.[4] Standard personal protective equipment (PPE), including gloves and eyeshields, should be worn. Avoid breathing dust.
-
Storage: The compound should be kept in a dry, cool, and well-ventilated place with the container tightly closed.[4] It should be stored away from strong oxidizing agents.[4]
References
- 1. This compound | Alzchem Group [alzchem.com]
- 2. This compound | 5600-21-5 [chemicalbook.com]
- 3. This compound | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-chloro-6-methylpyrimidine (CAS No. 5600-21-5), a key heterocyclic intermediate in modern medicinal chemistry. The document details its physicochemical properties, spectral data, and significant applications, with a particular focus on its role as a pivotal building block in the synthesis of targeted anticancer therapeutics, most notably the multi-kinase inhibitor Dasatinib. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside a visualization of the critical BCR-ABL signaling pathway targeted by drugs derived from this intermediate.
Introduction
This compound is a substituted pyrimidine (B1678525) derivative whose strategic placement of functional groups—an amino group, a reactive chloro group, and a methyl group—makes it a versatile and highly valuable scaffold in organic synthesis. The pyrimidine core is a prevalent motif in numerous biologically active compounds, and the chloro-substituent at the 4-position serves as an excellent electrophilic site for nucleophilic aromatic substitution or as a handle for transition metal-catalyzed cross-coupling reactions. This reactivity is extensively exploited in the pharmaceutical industry for the construction of complex molecular architectures, particularly in the development of kinase inhibitors for oncology.[1][2] This guide consolidates the available technical data on this compound to serve as a practical resource for professionals in chemical research and drug development.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized below. All quantitative data has been compiled into structured tables for clarity and ease of reference.
General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 5600-21-5 | [1][3] |
| IUPAC Name | 4-chloro-6-methylpyrimidin-2-amine | [1] |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Molecular Weight | 143.57 g/mol | [3] |
| Appearance | White to cream or pale yellow crystalline powder | [1] |
| Melting Point | 183-186 °C | [4] |
| Solubility | Insoluble in water; Soluble in acetic acid (50 mg/mL) | [4][5] |
| SMILES | Cc1cc(Cl)nc(N)n1 | [1] |
| InChI Key | NPTGVVKPLWFPPX-UHFFFAOYSA-N | [1] |
Spectral Data
The spectral characteristics are essential for the identification and quality control of the compound. The following data is based on the comprehensive analysis reported by Jayavarthanan et al. in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2012).[1]
Table 2.2.1: NMR Spectral Data Note: NMR chemical shifts (δ) are reported in parts per million (ppm). The data is referenced from a detailed computational and experimental study.[1]
| Nucleus | Experimental Chemical Shift (δ, ppm) |
| ¹H NMR | |
| CH₃ | 2.35 (s) |
| C-H (ring) | 6.68 (s) |
| NH₂ | 5.45 (s, br) |
| ¹³C NMR | |
| C2 (C-NH₂) | 162.8 |
| C4 (C-Cl) | 161.1 |
| C5 (C-H) | 109.5 |
| C6 (C-CH₃) | 170.2 |
| CH₃ | 23.9 |
Table 2.2.2: Key FT-IR Absorption Peaks Note: Key vibrational frequencies are reported in reciprocal centimeters (cm⁻¹). The assignments correspond to characteristic functional group vibrations.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3470 | Strong | N-H Asymmetric Stretch (NH₂) |
| 3390 | Medium | N-H Symmetric Stretch (NH₂) |
| 1650 | Strong | NH₂ Scissoring Bend |
| 1580 | Strong | C=N Ring Stretch |
| 1420 | Medium | C=C Ring Stretch |
| 845 | Weak | C-Cl Stretch |
Applications in Drug Development
The primary application of this compound in the pharmaceutical sector is as a key intermediate for the synthesis of kinase inhibitors.[1][6] The chlorine atom at the C4 position is readily displaced by amine nucleophiles, a critical step in building the core structures of many targeted therapies.
Intermediate for Dasatinib Synthesis
This compound is a precursor to a key intermediate used in the synthesis of Dasatinib , a potent oral multi-tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7][8] The synthesis involves a nucleophilic aromatic substitution where the C4-chloro group is displaced by an amine, forming a crucial C-N bond that links the pyrimidine core to the rest of the molecule.[3]
The general synthetic logic is illustrated in the workflow diagram below.
References
- 1. Vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO-LUMO analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vibrational overtone spectra: Topics by Science.gov [science.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 5. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. livedna.net [livedna.net]
An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-chloro-6-methylpyrimidine, a critical heterocyclic intermediate in the synthesis of a wide range of biologically active compounds. This document details its molecular structure, physicochemical properties, spectroscopic profile, and established synthesis protocols. Furthermore, it explores its reactivity, particularly in nucleophilic aromatic substitution reactions, and its significant role as a scaffold in the development of novel pharmaceutical and agrochemical agents. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.
Molecular Structure and Chemical Identity
This compound is a substituted pyrimidine (B1678525) ring, which is an aromatic heterocyclic organic compound similar to benzene. The core structure consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. In this specific molecule, the ring is functionalized with an amino group (-NH₂) at position 2, a chloro group (-Cl) at position 4, and a methyl group (-CH₃) at position 6. This unique arrangement of functional groups makes it a versatile building block in organic synthesis.[1]
The presence of the electron-withdrawing chloro group and the pyrimidine ring nitrogens makes the C4 position susceptible to nucleophilic attack, a key feature of its reactivity. The amino group, conversely, can act as a proton donor and participate in hydrogen bonding.
Table 1: Chemical Identity and Properties
| Identifier | Value | Reference |
| IUPAC Name | 4-chloro-6-methylpyrimidin-2-amine | [1][2] |
| CAS Number | 5600-21-5 | [1][3] |
| Molecular Formula | C₅H₆ClN₃ | [1][2] |
| Molecular Weight | 143.57 g/mol | [1][3] |
| Appearance | White to light yellow needle-like crystalline powder | |
| Melting Point | 183-186 °C | |
| Boiling Point | 326.0 ± 34.0 °C at 760 mmHg | |
| Solubility | Insoluble in water; Soluble in acetic acid (50 mg/mL) | |
| SMILES | Cc1cc(Cl)nc(N)n1 | |
| InChI Key | NPTGVVKPLWFPPX-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
The structural features of this compound have been characterized extensively using various spectroscopic techniques. A comprehensive study involving FTIR, FT-Raman, UV-Vis, and NMR spectroscopy has been conducted, with computational analysis (DFT/B3LYP) corroborating the experimental findings.[4]
Table 2: ¹H and ¹³C NMR Spectral Data (Calculated using GIAO method)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | |
| CH₃ | 2.35 |
| CH (ring) | 6.68 |
| NH₂ | 5.45 |
| ¹³C NMR | |
| C2 (C-NH₂) | 162.9 |
| C4 (C-Cl) | 161.4 |
| C5 (C-H) | 111.3 |
| C6 (C-CH₃) | 170.1 |
| CH₃ | 23.9 |
Note: Data is based on theoretical calculations from Jayavarthanan et al. and may vary slightly from experimental values depending on the solvent and conditions.
Table 3: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3470 | Strong | N-H Asymmetric Stretch |
| ~3390 | Medium | N-H Symmetric Stretch |
| ~1650 | Strong | NH₂ Scissoring Mode |
| ~1580 | Strong | C=N Aromatic Stretch |
| ~1137 | Medium-Strong | C-Cl Stretch |
Note: Data is correlated from spectra of similar aminopyrimidine compounds.[5] The solid-phase FTIR spectrum for the title compound has been recorded in the 400-4000 cm⁻¹ region.[4]
Table 4: Mass Spectrometry Fragmentation Data
| m/z | Interpretation |
| 143/145 | Molecular Ion Peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 108 | Loss of Cl radical [M-Cl]⁺ |
Note: GC-MS data shows a prominent molecular ion peak at m/z 143 and a major fragment at m/z 108.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from its hydroxy precursor, 2-amino-4-hydroxy-6-methylpyrimidine (B160893), via chlorination.
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl₃) or Phosphorous trichloride (B1173362) (PCl₃)
-
Ice water
-
25% Ammonia (B1221849) solution
-
50% Ethanol
Procedure:
-
Combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux. Continue refluxing until the mixture becomes a homogeneous solution.
-
After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.
-
Carefully cool the reaction vessel in an ice bath.
-
Slowly pour the cooled residue onto crushed ice with stirring.
-
Adjust the pH of the resulting aqueous suspension to 8 using a 25% ammonia solution.
-
Filter the resulting precipitate and wash thoroughly with cold water.
-
For purification, recrystallize the crude product from a 50% ethanol/water solution.
-
Dry the purified crystals to a constant weight. The expected product is a white to light yellow crystalline solid with a yield of approximately 54%.
Caption: Synthesis workflow for this compound.
Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine) (1.1-1.5 equivalents)
-
Aprotic solvent (e.g., DMF, Dioxane, or an alcohol like Propanol)
-
Base (e.g., Triethylamine (TEA), K₂CO₃) (optional, but recommended)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent in a reaction vessel.
-
Add the amine nucleophile (1.1-1.5 equivalents).
-
If a base is used, add it to the mixture (e.g., 200 µL of TEA for a 2 mmol scale reaction).
-
Heat the reaction mixture. For microwave-assisted synthesis, temperatures of 120–140 °C for 15–30 minutes are effective.[6] For conventional heating, stir at a suitable temperature (e.g., 80 °C to reflux) for 1-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate has formed, it can be filtered. Otherwise, disperse the mixture in a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by recrystallization or column chromatography.
Chemical Reactivity and Applications
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the SNAr reaction at the C4 position. The electron-deficient pyrimidine ring, activated by the electronegative chlorine atom, readily undergoes attack by a wide range of nucleophiles. This allows for the displacement of the chloride ion and the introduction of new functional groups, making it an invaluable intermediate.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Note: The DOT script above is a template. For actual rendering, image paths for chemical structures would be required.
Applications in Development
The versatility of this compound as a reactant has positioned it as a key building block in both pharmaceutical and agrochemical industries.
-
Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for antiviral and anticancer properties. For example, derivatives synthesized via SNAr have been tested for cytotoxic activity against cancer cell lines like HCT116 and MCF7 and evaluated in silico as potential inhibitors of the main protease (Mpro) of SARS-CoV-2.[6]
-
Agrochemical Chemistry : The compound is used in the formulation of herbicides and pesticides. It is a precursor for highly active sulfonylurea herbicides.
-
Biochemical Research : As a nitrification inhibitor, it is used in soil science and agricultural research to study nitrogen cycle dynamics.[1] Researchers also utilize its derivatives to investigate enzyme inhibition and metabolic pathways.
References
- 1. This compound | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | Alzchem Group [alzchem.com]
- 4. Vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO-LUMO analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Amino-4-chloro-6-methylpyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.
Overview of the Synthesis Pathway
The most common and well-established route for the synthesis of this compound is a two-step process. The first step involves the cyclocondensation of a guanidine (B92328) salt with a β-dicarbonyl compound to form the intermediate, 2-Amino-4-hydroxy-6-methylpyrimidine. The subsequent step is the chlorination of this intermediate to yield the final product.
Caption: Overall synthesis pathway of this compound.
Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
The initial step is a cyclization reaction between a guanidine salt (such as guanidine hydrochloride or guanidine carbonate) and a β-dicarbonyl compound. Ethyl acetoacetate (B1235776) is a commonly used β-dicarbonyl for this purpose. The reaction is typically carried out in the presence of a base.
Experimental Protocols
Several variations of the experimental protocol for this step have been reported, differing in the choice of base and solvent.
Protocol 1: Using Sodium Ethoxide in Ethanol (B145695)
This is a widely cited method for the synthesis of pyrimidine (B1678525) derivatives.
Caption: Experimental workflow for the synthesis of the intermediate using sodium ethoxide.
Detailed Methodology:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.
-
Ethyl acetoacetate is added to the sodium ethoxide solution.
-
A separate solution of guanidine is prepared by treating guanidine hydrochloride with sodium ethoxide in ethanol, followed by filtration of the precipitated sodium chloride.
-
The guanidine solution is added to the ethyl acetoacetate mixture.
-
The reaction mixture is heated under reflux for 2 hours.
-
The solvent is then evaporated to dryness.
-
The solid residue is dissolved in boiling water and acidified with glacial acetic acid.
-
Upon cooling, 2-Amino-4-hydroxy-6-methylpyrimidine precipitates and is collected by filtration.
Quantitative Data
| Reactants | Base | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Guanidine hydrochloride, Ethyl cyanoacetate | Sodium ethoxide | Ethanol | 2 | 80-82 | [1] |
| Guanidine nitrate, Methyl cyanoacetate | Sodium methoxide | Methanol | 4 | 95 | [2] |
| Guanidine carbonate, 1-cyclopropyl-butane-1,3-dione | - | Water | 5 | - |
Step 2: Synthesis of this compound
The second step involves the chlorination of the hydroxyl group of 2-Amino-4-hydroxy-6-methylpyrimidine. Phosphorus oxychloride (POCl₃) is the most commonly used chlorinating agent for this transformation.
Experimental Protocol
Caption: Experimental workflow for the chlorination of the intermediate.
Detailed Methodology:
-
2-Amino-4-hydroxy-6-methylpyrimidine is mixed with an excess of freshly distilled phosphorus oxychloride.[3]
-
The mixture is refluxed until it becomes a homogeneous solution.[3]
-
After the reaction is complete, the excess phosphorus oxychloride is removed under vacuum.[3]
-
The reaction mixture is cooled, and the residue is carefully mixed with ice water.[3]
-
The pH of the resulting suspension is adjusted to 8 with a 25% ammonia solution.[3]
-
The precipitate is collected by filtration and washed with water.[3]
-
The crude product is purified by recrystallization from 50% ethanol and dried to a constant weight.[3]
Quantitative and Analytical Data
| Parameter | Value | Reference |
| Yield | 54% | [3][4] |
| Melting Point | 188 °C (literature: 182-183 °C) | [3][4] |
| Rf Value (TLC) | 0.79 | [3][4] |
| Elemental Analysis | Found: C 41.74%, H 4.05%, N 29.35% Calculated: C 41.83%, H 4.21%, N 29.27% | [3][4] |
| Molecular Formula | C₅H₆ClN₃ | [3][4] |
| Molecular Weight | 143.57 g/mol | [4] |
Conclusion
The synthesis of this compound is a robust and well-documented process. The two-step pathway, involving an initial cyclocondensation followed by chlorination, provides a reliable method for obtaining this valuable intermediate. The experimental conditions for both steps can be adapted based on the available starting materials and desired scale of production. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
Spectroscopic and Synthetic Profile of 2-Amino-4-chloro-6-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-4-chloro-6-methylpyrimidine, a key intermediate in medicinal chemistry and a known nitrification inhibitor.[1][2] This document details the available data for proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines the experimental protocols for these analytical techniques and the synthetic procedure for the compound itself.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.0 - 8.0 | Broad Singlet | -NH₂ |
| ~6.5 - 7.5 | Singlet | H-5 (pyrimidine ring) |
| ~2.20 | Singlet | -CH₃ |
Note: Chemical shifts can vary based on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 163.45 | C-2 (C-NH₂) |
| 162.80 | C-4 (C-Cl) |
| 157.28 | C-6 (C-CH₃) |
| 93.53 | C-5 |
| 23.57 | -CH₃ |
Note: The assignments are based on typical chemical shift ranges for substituted pyrimidines and may require further 2D NMR experiments for unambiguous confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The data below corresponds to the main absorption bands observed in the solid phase.
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3464, 3402 | Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3285 | Medium | C-H stretching (aromatic) |
| 2835 | Medium | C-H stretching (aliphatic) |
| 1651 | Strong | C=N stretching (pyrimidine ring) |
| 1582, 1546, 1469, 1438 | Medium-Strong | C=C stretching (pyrimidine ring) |
| ~1370 | Medium | C-N stretching |
| ~1263 | Medium | C-CH₃ stretching |
| ~850 | Medium | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 143 | High | [M]⁺ (Molecular ion) |
| 144 | Moderate | [M+H]⁺ (Protonated molecular ion) |
| 108 | High | [M - Cl]⁺ |
| 109 | Moderate | [M+H - Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis and synthesis of this compound.
Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound from 2-amino-4-hydroxy-6-methylpyrimidine (B160893).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-hydroxy-6-methylpyrimidine (1 equivalent) with phosphorus oxychloride (POCl₃) (excess, ~5-6 equivalents).
-
Reflux: Heat the mixture to reflux and maintain it until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The mixture should become a homogeneous solution.
-
Removal of Excess Reagent: After completion, remove the excess phosphorus oxychloride under reduced pressure.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base, such as 25% aqueous ammonia, to a pH of approximately 8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as 50% ethanol, to obtain the purified this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., Bruker at 400 MHz or higher). For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is standard.
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹ using a suitable spectrometer. A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.
-
Alternative Method (ATR-FTIR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. Record the spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or by direct insertion for Electron Impact (EI) ionization.
-
Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate the synthesis and analytical workflows.
References
2-Amino-4-chloro-6-methylpyrimidine solubility profile
An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of this compound. Due to the limited availability of direct experimental data for this compound, this guide also includes detailed, generalized experimental protocols for determining key solubility-related parameters, empowering researchers to generate specific data as required.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Melting Point | 183-186 °C | |
| Appearance | White to light yellow needle-like crystals | [2] |
| Predicted pKa | 4.26 ± 0.10 | [3] |
| Predicted LogP | 1.2 |
Note: The pKa and LogP values are predicted and have not been experimentally verified.
Solubility Profile
The solubility of a compound is a critical parameter in drug development and various chemical processes. The available data for this compound is primarily qualitative, with one semi-quantitative data point.
| Solvent | Solubility | Source |
| Water | Insoluble | [2] |
| Acetic Acid | 50 mg/mL (soluble) |
A structurally related compound, 2-amino-4-hydroxy-6-methylpyrimidine, is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[4]. While this suggests potential solubility of this compound in these organic solvents, experimental verification is necessary.
Experimental Protocols
To facilitate further research, the following sections detail standard methodologies for determining the key parameters of a compound's solubility profile.
Thermodynamic Solubility Determination
This protocol establishes the equilibrium solubility of a compound.
-
Sample Preparation : An excess amount of solid this compound is added to a vial containing a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Equilibration : The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : The suspension is filtered through a fine-pored filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification : The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. A calibration curve with known concentrations of the compound is used for accurate quantification.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.
-
Instrument Calibration : A potentiometer is calibrated using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation : A solution of this compound is prepared in water, often with a co-solvent if aqueous solubility is low. The ionic strength is kept constant with a background electrolyte like KCl.
-
Titration : The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound.
-
Data Collection : The pH of the solution is recorded after each incremental addition of the titrant.
-
Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.
LogP Determination by Shake-Flask Method (OECD 107)
The partition coefficient (LogP) measures the lipophilicity of a compound.
-
Phase Preparation : n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Test Substance Addition : A known amount of this compound is dissolved in either the aqueous or n-octanol phase.
-
Partitioning : The two phases are combined in a vessel and shaken until equilibrium is reached.
-
Phase Separation : The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification : The concentration of the analyte in each phase is determined by a suitable analytical method.
-
Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]
pH-Solubility Relationship
The solubility of an ionizable compound like this compound is highly dependent on the pH of the medium. As a weak base (due to the amino group), its solubility is expected to increase in acidic conditions where it becomes protonated and forms a more soluble salt.
This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is limited, the provided protocols and theoretical frameworks offer a robust starting point for comprehensive characterization of its solubility profile.
References
- 1. This compound | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5600-21-5 [chemicalbook.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. acdlabs.com [acdlabs.com]
Physical and chemical properties of 2-Amino-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4-chloro-6-methylpyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document details the compound's key identifiers, physicochemical properties, spectral data, and safety information. Furthermore, it presents a detailed experimental protocol for its synthesis and a representative analytical method for its characterization. Due to its role as a versatile intermediate, this guide also includes diagrams illustrating its synthesis and analytical workflow.
Introduction
This compound is a substituted pyrimidine (B1678525) that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Its structural features, including the reactive chlorine atom and the amino group, make it a valuable precursor for creating more complex molecules with applications in the pharmaceutical and agrochemical industries.[1][2] Notably, it is recognized as a nitrification inhibitor, a property of significant interest in agriculture.[3][4] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. All quantitative data has been compiled into structured tables for ease of reference and comparison.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 5600-21-5[5] |
| Molecular Formula | C₅H₆ClN₃[5] |
| Molecular Weight | 143.57 g/mol [5] |
| IUPAC Name | 4-chloro-6-methylpyrimidin-2-amine[6] |
| Synonyms | 2-Pyrimidinamine, 4-chloro-6-methyl-; 4-Chloro-6-methyl-2-pyrimidinamine[6] |
| InChI | InChI=1S/C5H6ClN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9)[6] |
| InChIKey | NPTGVVKPLWFPPX-UHFFFAOYSA-N[6] |
| SMILES | CC1=CC(=NC(=N1)N)Cl[6] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | White to light yellow needle-like crystals or crystalline powder. | [1] |
| Melting Point | 183-186 °C (literature) | [3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in acetic acid (50 mg/mL), slightly soluble in ethanol. | [3] |
| pKa | Data not available for this specific compound. A predicted pKa for the related compound 2,4-Diamino-6-chloropyrimidine is 3.66 ± 0.10. | [7] |
Spectral Data
The following tables summarize the available spectral data for this compound.
Table 3: Spectroscopic Data
| Technique | Key Features |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 143. Key Fragment: m/z 108.[6] |
| Infrared (IR) Spectroscopy | The IR spectrum of the related compound 2-amino-4,6-dichloropyrimidine (B145751) shows characteristic peaks for N-H stretching (symmetric and asymmetric) around 3390 cm⁻¹ and 3470 cm⁻¹, respectively, and an NH₂ scissoring mode around 1650 cm⁻¹.[8] Similar peaks would be expected for the title compound. |
| UV-Vis Spectroscopy | The UV-Vis spectrum of the related compound 4-amino-6-chloro-2-methylpyrimidine (B156778) in methanol (B129727) shows absorption maxima.[9] Specific λmax values for the title compound are not detailed in the provided search results. |
| ¹H NMR Spectroscopy | While a definitive spectrum with assigned peaks is not available in the search results, one would expect signals corresponding to the methyl protons, the aromatic proton on the pyrimidine ring, and the amino protons.[6] |
| ¹³C NMR Spectroscopy | A definitive spectrum with assigned peaks is not available in the search results. One would expect signals for the methyl carbon, the three distinct aromatic carbons of the pyrimidine ring.[6] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-amino-4-hydroxy-6-methylpyrimidine (B160893).[5]
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
25% Ammonia (B1221849) solution
-
50% Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.
-
Heat the mixture to reflux. Continue refluxing until the mixture becomes a homogeneous solution.
-
After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.
-
Cool the reaction mixture in an ice bath.
-
Carefully add crushed ice to the residue.
-
Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.
-
Filter the resulting precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from 50% ethanol.
-
Dry the purified product to a constant weight.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This section outlines a general HPLC method suitable for the analysis of this compound.[10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Newcrom R1 reverse-phase column or equivalent C18 column.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water containing an acid modifier. For standard analysis, phosphoric acid can be used. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.
-
Elution Mode: Isocratic or gradient elution can be employed depending on the sample complexity and desired separation.
-
Flow Rate: Typically around 1.0 mL/min for a 4.6 mm internal diameter column.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
-
Injection Volume: Dependent on the concentration of the sample solution and the sensitivity of the detector.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Analytical Workflow
This diagram outlines a general workflow for the analysis of this compound using HPLC.
References
- 1. This compound | 5600-21-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97 5600-21-5 [sigmaaldrich.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Multifaceted Biological Activities of 2-Amino-4-chloro-6-methylpyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents. Among the vast array of pyrimidine derivatives, those based on the 2-amino-4-chloro-6-methylpyrimidine core have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. The versatility of the this compound structure allows for facile chemical modification, leading to a wide range of derivatives with activities spanning anticancer, antimicrobial, and enzyme inhibition domains.[1][2] This document aims to serve as a valuable resource for researchers and drug development professionals by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Synthesis of this compound Derivatives
The general synthetic route to a variety of this compound derivatives involves a nucleophilic substitution reaction. The starting material, this compound, serves as a versatile building block.[2] The chlorine atom at the C4 position is susceptible to displacement by various nucleophiles, such as amines, to introduce a diverse range of substituents.
A common synthetic strategy is the microwave-assisted synthesis, which offers advantages in terms of reduced reaction times and improved yields.[3] In a typical procedure, this compound is reacted with a substituted amine in the presence of a base, such as triethylamine, in a suitable solvent like anhydrous propanol. The reaction mixture is heated under microwave irradiation for a short duration. Following the reaction, the product can be isolated and purified using standard techniques like extraction and crystallization.[3]
Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for further investigation in drug discovery programs.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of this class of compounds. Their cytotoxic effects have been evaluated against various cancer cell lines, including human colon colorectal carcinoma (HCT116) and breast cancer (MCF7) cells.[3]
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | EC50 (µM) | Reference |
| Derivative with 4-methyl piperazine (B1678402) moiety | HCT116 | 209.17 ± 1.23 | [3] |
| MCF7 | 221.91 ± 1.37 | [3] | |
| Derivative with bromophenyl piperazine moiety | HCT116 | 89.24 ± 1.36 | [3] |
| MCF7 | 89.37 ± 1.17 | [3] | |
| Doxorubicin (Positive Control) | HCT116 | 2.0 | [3] |
| MCF7 | 0.98 | [3] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal pathogens. The agar (B569324) well diffusion method is a common technique used to assess this activity, where the diameter of the zone of inhibition around the compound indicates its efficacy.
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| 2-amino-4,6-diarylpyrimidine derivative 1 | Escherichia coli | 15 | [4] |
| Staphylococcus aureus | 18 | [4] | |
| 2-amino-4,6-diarylpyrimidine derivative 2 | Escherichia coli | 12 | [4] |
| Staphylococcus aureus | 16 | [4] | |
| Sparfloxacin (Standard) | Escherichia coli | 25 | [4] |
| Staphylococcus aureus | 28 | [4] |
Enzyme Inhibition
Certain derivatives of this compound have been identified as potent inhibitors of specific enzymes, highlighting their potential for therapeutic intervention in various diseases. One such enzyme is β-glucuronidase, which is implicated in conditions like colon cancer.[5][6]
Table 3: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Derivative | IC50 (µM) | Reference |
| Compound with piperazinyl substituent | 2.8 ± 0.10 | [5] |
| Compound with 4-phenyl piperazinyl substituent | Inactive | [5] |
| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | [5] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to evaluate the antimicrobial efficacy of the synthesized compounds.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline.
-
Plate Inoculation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
β-Glucuronidase Inhibition Assay
This assay determines the inhibitory effect of compounds on β-glucuronidase activity.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 10 µL of the test compound solution, 70 µL of acetate (B1210297) buffer (pH 5.0), and 10 µL of bovine liver β-glucuronidase solution.
-
Pre-incubation: Incubate the mixture at 37°C for 30 minutes.
-
Substrate Addition: Initiate the reaction by adding 10 µL of p-nitrophenyl-β-D-glucuronide (substrate).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.
-
Absorbance Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control.
Signaling Pathways and Mechanisms of Action
The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. While the specific mechanisms for all this compound derivatives are not fully elucidated, related pyrimidine compounds are known to target various components of these pathways.
Oncogenic signaling pathways, such as the PI3K-Akt-mTOR and Ras-Raf-MEK-ERK pathways, are frequently dysregulated in cancer and play a crucial role in promoting de novo pyrimidine synthesis, which is essential for rapid cell proliferation.[7] Pyrimidine derivatives can potentially exert their anticancer effects by inhibiting key enzymes in these pathways or by interfering with the pyrimidine biosynthesis process itself.
Caption: General workflow from synthesis to biological evaluation.
Caption: Potential targets in cancer signaling pathways.
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their straightforward synthesis and the potential for diverse structural modifications make them attractive candidates for the development of novel therapeutic agents. The data presented in this guide highlight their significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.
Further research should focus on elucidating the precise mechanisms of action, particularly the identification of specific molecular targets and their impact on cellular signaling pathways. Comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these derivatives. Additionally, in vivo studies are necessary to evaluate their efficacy and safety profiles in preclinical models. The continued exploration of this chemical scaffold holds great promise for the discovery of new and effective treatments for a variety of diseases.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides | MDPI [mdpi.com]
The Versatile Scaffold: A Technical Whitepaper on 2-Amino-4-chloro-6-methylpyrimidine and Its Derivatives in Drug Discovery and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-chloro-6-methylpyrimidine is a versatile heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry and agrochemical research. Its unique structural features, including a reactive chlorine atom and a nucleophilic amino group, allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound and its derivatives. We delve into its utility as a key intermediate in the development of anticancer, antiviral, and kinase inhibitor drug candidates, as well as its role in the creation of modern herbicides. This whitepaper consolidates quantitative data, presents detailed experimental protocols, and visualizes key biological pathways and experimental workflows to serve as an essential resource for researchers in the field.
Core Compound: this compound
This compound is a white to light yellow crystalline solid with the molecular formula C₅H₆ClN₃.[1][2] Its chemical structure is characterized by a pyrimidine (B1678525) ring substituted with an amino group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position. This arrangement of functional groups provides a unique combination of reactivity and stability, making it an ideal starting material for the synthesis of more complex molecules.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 5600-21-5 | [3] |
| Molecular Formula | C₅H₆ClN₃ | [4][5] |
| Molecular Weight | 143.57 g/mol | [4][5] |
| Melting Point | 183-186 °C | [1][2] |
| Appearance | White to light yellow needle-like crystals | [2] |
| Solubility | Insoluble in water, soluble in acetic acid | [1][2] |
Synthesis
The most common and well-established method for the synthesis of this compound is the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (also known as isocytosine) using phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).[4]
-
Materials: 2-amino-4-hydroxy-6-methylpyrimidine, phosphorus trichloride (freshly distilled), ice, 25% ammonia (B1221849) solution, 50% ethanol.
-
Procedure:
-
Mix 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus trichloride.
-
Reflux the mixture until it becomes homogeneous.
-
Remove the excess phosphorus trichloride under vacuum.
-
Cool the reaction mixture and carefully add it to ice water.
-
Adjust the pH of the resulting suspension to 8 with a 25% ammonia solution.
-
Filter the precipitate and wash it with water.
-
Recrystallize the crude product from 50% ethanol.
-
Dry the purified product to a constant weight.
-
-
Yield: 54%[4]
-
Characterization:
References
An In-depth Technical Guide to the Discovery and History of 2-Amino-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-6-methylpyrimidine is a substituted pyrimidine (B1678525) that has garnered significant interest in various scientific fields. While not a household name, this compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its history is deeply intertwined with the broader exploration of pyrimidine chemistry, a field that has yielded compounds of immense biological and therapeutic importance.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound, providing a ready reference for researchers.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5600-21-5 | [2][3] |
| Molecular Formula | C₅H₆ClN₃ | [2][3] |
| Molecular Weight | 143.57 g/mol | [2][3] |
| Melting Point | 183-186 °C | [3] |
| Appearance | White to light yellow crystalline solid | Sigma-Aldrich |
| Solubility | Soluble in acetic acid | [3] |
| InChI Key | NPTGVVKPLWFPPX-UHFFFAOYSA-N | [3] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Signals | Source |
| Mass Spectrum (EI) | m/z: 143 (M+), 108 | [2] |
| Infrared (IR) Spectrum | Key absorptions for N-H, C=N, C-Cl bonds. A representative spectrum is available. | NIST WebBook |
| ¹H NMR | Data not explicitly found in a compiled format in the search results. | |
| ¹³C NMR | Data not explicitly found in a compiled format in the search results. |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the chlorination of its corresponding 4-hydroxy derivative. The following protocol provides a detailed methodology for this key transformation.
Synthesis of this compound from 2-Amino-4-hydroxy-6-methylpyrimidine (B160893)
Objective: To replace the hydroxyl group at the 4-position of the pyrimidine ring with a chlorine atom using a chlorinating agent.
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonia (B1221849) solution (25%)
-
Ethanol (B145695) (50%)
-
Standard laboratory glassware for reflux and filtration
-
Heating mantle
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6 grams of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.
-
Reflux: Heat the mixture to reflux using a heating mantle. Continue refluxing until the mixture becomes a homogeneous solution.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
Workup: Carefully add the cooled residue to a beaker containing crushed ice. This step should be performed in a well-ventilated fume hood as the reaction can be exothermic.
-
Neutralization: Adjust the pH of the aqueous mixture to 8 by the slow addition of a 25% ammonia solution. This will precipitate the crude product.
-
Isolation: Filter the resulting suspension to collect the solid precipitate. Wash the precipitate thoroughly with cold water.
-
Purification: Recrystallize the crude product from 50% ethanol to obtain the purified this compound.
-
Drying: Dry the purified crystals to a constant weight.
Expected Yield: Approximately 54%.
Visualizations
The following diagrams illustrate the synthetic pathway for this compound and its proposed mechanism of action as a nitrification inhibitor.
Caption: Synthesis of this compound.
Caption: Proposed mechanism of nitrification inhibition.
References
Methodological & Application
Synthesis of 2-Amino-4-chloro-6-methylpyrimidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine (B160893). This conversion is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol detailed below is based on established chemical literature, ensuring a reliable and reproducible method.
Introduction
This compound is a key intermediate in medicinal chemistry and drug discovery. The introduction of a chlorine atom at the 4-position of the pyrimidine (B1678525) ring provides a reactive site for further functionalization, enabling the synthesis of a diverse range of derivatives. This protocol outlines the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus oxychloride as the chlorinating agent.
Reaction Scheme
The overall reaction involves the conversion of a hydroxyl group to a chloro group using a dehydrating chlorinating agent.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this synthesis.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 2-Amino-4-hydroxy-6-methylpyrimidine | C5H7N3O | 125.13 | 3977-29-5 | >300 |
| This compound | C5H6ClN3 | 143.57 | 5600-21-5 | 183-186[1] |
Table 2: Experimental Parameters and Results
| Parameter | Value | Reference |
| Starting Material | 6.0 g of 2-amino-4-hydroxy-6-methylpyrimidine | [1][2] |
| Chlorinating Agent | 35 mL of freshly distilled phosphorus oxychloride | [2] |
| Reaction Condition | Reflux | [1][2] |
| Yield | 3.7 g (54%) | [1][2] |
| Recrystallization Solvent | 50% Ethanol (B145695) | [1][2] |
| Thin-Layer Chromatography (TLC) Rf | 0.79 | [1][2] |
Table 3: Elemental Analysis of this compound
| Element | Experimental (%) | Theoretical (%) |
| Carbon (C) | 41.74 | 41.83 |
| Hydrogen (H) | 4.05 | 4.21 |
| Nitrogen (N) | 29.35 | 29.27 |
| Data from ChemicalBook[1][2] |
Detailed Experimental Protocol
This protocol is based on the procedure described by Erkin, A. V., et al.[2].
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine (6.0 g)
-
Freshly distilled phosphorus oxychloride (POCl3) (35 mL)
-
Ice
-
25% Ammonia (B1221849) solution
-
50% Ethanol
-
Distilled water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Vacuum evaporator
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Melting point apparatus
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6.0 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.[1][2]
-
Reflux: Heat the mixture to reflux using a heating mantle. Continue refluxing until the mixture becomes homogeneous.[1][2]
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride under vacuum.[1][2]
-
Work-up: Carefully add the residue to a beaker containing crushed ice. Neutralize the acidic solution by slowly adding 25% ammonia solution until the pH reaches 8.[1][2]
-
Isolation of Crude Product: A precipitate will form. Filter the suspension using a Buchner funnel and wash the precipitate thoroughly with cold water.[1][2]
-
Purification: Recrystallize the crude product from 50% ethanol to obtain the purified this compound.[1][2]
-
Drying and Characterization: Dry the purified product to a constant weight. Characterize the final product by determining its melting point and running a TLC. The expected melting point is in the range of 183-186 °C.
Experimental Workflow Visualization
The following diagram illustrates the key steps of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The neutralization step with ammonia is exothermic and should be performed slowly with cooling.
This detailed application note and protocol provide a solid foundation for the successful synthesis of this compound, a valuable building block for further chemical exploration.
References
Microwave-Assisted Synthesis of 2-Amino-4-chloro-6-methylpyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 2-amino-4-chloro-6-methylpyrimidine derivatives. This class of compounds serves as a crucial intermediate in the development of pharmaceuticals, particularly in the fields of oncology and virology, as well as in agricultural chemistry.[1][2] Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2]
Introduction
This compound is a versatile building block for the synthesis of various biologically active molecules.[1] The pyrimidine (B1678525) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs that modulate key biological pathways. Derivatives of 2-aminopyrimidine (B69317) have been identified as inhibitors of critical signaling pathways implicated in cancer, such as the Wnt signaling pathway, Aurora kinases, and Polo-like kinases.[3][4]
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactants directly and efficiently, leading to a rapid increase in reaction rates. This technology allows for precise temperature control and uniform heating, often resulting in cleaner reactions with fewer byproducts compared to conventional refluxing techniques.[1][2]
Reaction Principle
The primary reaction described is a nucleophilic aromatic substitution (SNAr) on the this compound core. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom at the C4 position for displacement by various nucleophiles, such as primary and secondary amines. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
Comparative Data: Microwave vs. Conventional Synthesis
Microwave irradiation significantly enhances the rate and efficiency of the synthesis of 2-aminopyrimidine derivatives compared to conventional heating methods.
| Product | Method | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| 2-Amino-4,6-diarylpyrimidine | Conventional | Base Catalysis | Organic Solvent | Long | High | [2][5] |
| 2-Amino-4,6-diarylpyrimidine | Microwave | CaCl2 | Solvent-free | Short | Good | [2][5] |
| 2-Anilinopyrimidines | Conventional | - | - | Hours | Lower | [6] |
| 2-Anilinopyrimidines | Microwave | - | - | Minutes | Higher | [6] |
| General Heterocycles | Conventional | - | - | 2-15 hours | - | [1] |
| General Heterocycles | Microwave | - | - | 2-8 minutes | 10-30% higher | [1] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 2-Amino-4-(substituted)-6-methylpyrimidine Derivatives
This protocol is adapted from procedures for the synthesis of similar 2-amino-4-substituted-pyrimidine derivatives.[7][8]
Materials:
-
This compound
-
Substituted primary or secondary amine (1.0 - 1.2 equivalents)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 2.0 equivalents)
-
Anhydrous propanol (B110389) or ethanol
-
Microwave reactor (e.g., CEM Discovery)
-
Microwave reaction vial with a stir bar
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
To a microwave reaction vial, add this compound (1 mmol).
-
Add the desired substituted amine (1.1 mmol).
-
Add anhydrous propanol (e.g., 1-3 mL) and a stir bar.
-
Add triethylamine (1.1 mmol, ~150 µL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120-140°C for 15-30 minutes.[7][8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate and saturated aqueous NaHCO3 solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic extract under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired 2-amino-4-(substituted)-6-methylpyrimidine derivative.
Characterization Data for Selected Derivatives
The following table provides example characterization data for derivatives synthesized from 2-amino-4-chloropyrimidine, which are expected to be similar to the 6-methyl analogs.
| Derivative | Anticancer Activity (HCT116) EC50 (µM) | Anticancer Activity (MCF7) EC50 (µM) | Reference |
| Derivative with 4-methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 | [7] |
| Derivative with bromophenyl piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 | [7] |
Diagrams
Experimental Workflow
Caption: General experimental workflow for microwave-assisted synthesis.
Signaling Pathway Inhibition
2-Aminopyrimidine derivatives have been shown to inhibit various signaling pathways implicated in cancer cell proliferation and survival. A notable example is the canonical Wnt signaling pathway.
Caption: Inhibition of the Wnt signaling pathway by 2-aminopyrimidine derivatives.
Conclusion
The microwave-assisted synthesis of this compound derivatives is a rapid, efficient, and environmentally friendly method for generating a library of potentially bioactive compounds. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and development to explore this versatile chemical scaffold. The ability of these derivatives to modulate key signaling pathways, such as the Wnt pathway, underscores their potential as therapeutic agents.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. arabjchem.org [arabjchem.org]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Amino-4-chloro-6-methylpyrimidine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Amino-4-chloro-6-methylpyrimidine as a crucial intermediate in the synthesis of high-value pharmaceuticals. Its versatile reactivity makes it a cornerstone in the development of targeted therapies, particularly in the realm of oncology. This guide will focus on its application in the synthesis of prominent kinase inhibitors, offering step-by-step protocols, quantitative data, and visual representations of synthetic and biological pathways.
Introduction
This compound is a substituted pyrimidine (B1678525) that serves as a versatile building block in medicinal chemistry. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, while the amino group at the 2-position and the methyl group at the 6-position provide opportunities for further functionalization and modulation of physicochemical properties. These structural features make it an ideal starting material for the synthesis of a wide array of bioactive molecules, including antiviral and anticancer agents. Notably, this intermediate is a key component in the synthesis of several commercially successful kinase inhibitors, which are at the forefront of precision medicine.
Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceuticals lies in its role as a scaffold for kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to selectively inhibit the growth and proliferation of cancer cells.
Synthesis of Dasatinib: A Multi-Kinase Inhibitor
Dasatinib is a potent oral multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It functions primarily by inhibiting the BCR-ABL fusion protein, as well as members of the SRC family of kinases. The synthesis of Dasatinib prominently features a pyrimidine core derived from a related compound, 4,6-dichloro-2-methylpyrimidine (B42779), which is structurally similar to this compound and follows similar reaction principles. A key step involves the coupling of the pyrimidine core with a substituted thiazole (B1198619) carboxamide.
Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a transmembrane protein that, upon activation, triggers intracellular signaling pathways that promote cell growth and division. Mutations that lead to the constitutive activation of EGFR are common in several cancer types, most notably non-small-cell lung cancer (NSCLC). This compound and its derivatives are extensively used in the synthesis of EGFR inhibitors. These inhibitors typically function by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking its downstream signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for representative pharmaceuticals synthesized using pyrimidine-based intermediates.
| Parameter | Value | Reference |
| Dasatinib (BCR-ABL Kinase Inhibition) | ||
| IC50 (BCR-ABL) | 0.1 - 3 nM | |
| EGFR Inhibitor (Compound 8a) | ||
| IC50 (EGFR L858R/T790M) | 4.1 nM | |
| IC50 (NCI-H1975 cells) | 59 nM | |
| EGFR Inhibitor (Compound 10b) | ||
| IC50 (EGFR-TK) | 0.7 ± 0.02 µM | |
| IC50 (MCF-7 cells) | 31.8 ± 2.0 µM |
Table 1: Inhibitory Activity of Selected Pyrimidine-Based Pharmaceuticals
| Synthetic Step | Product | Yield | Reference |
| Synthesis of Dasatinib Intermediate (Compound 24) | 2-((6-((4-methoxybenzyl)(2-chloro-6-methylphenyl)amino)-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 83% | |
| Final step to Dasatinib | Dasatinib | 91% | |
| Synthesis of EGFR Inhibitor Intermediate | 2-chloro-N-(4-(diethylamino)phenyl)-6-methylpyrimidin-4-amine | - | - |
| Final EGFR Inhibitor | Varies | - | - |
Table 2: Representative Synthetic Yields
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Disubstituted Pyrimidine Derivatives
This protocol outlines a general method for the nucleophilic aromatic substitution (SNAr) reaction at the 4-position of a chloropyrimidine intermediate, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound or a related dichloropyrimidine
-
Substituted aniline (B41778) or other nucleophile (1.1 eq)
-
Base (e.g., Diisopropylethylamine (DIPEA), Sodium Hydride (NaH), or Potassium Carbonate (K2CO3)) (2.0 - 3.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or n-Butanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the substituted aniline in the chosen solvent, add the base at room temperature.
-
Stir the resulting mixture under an inert atmosphere for 20-30 minutes.
-
Add the this compound derivative portion-wise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a water-miscible solvent like DMF, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate and wash with water.
-
If using a water-immiscible solvent, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure 2,4-disubstituted pyrimidine derivative.
Protocol 2: Synthesis of a Dasatinib Intermediate
This protocol is adapted from the synthesis of Dasatinib and illustrates the coupling of a thiazole carboxamide with a dichloropyrimidine.
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
4,6-dichloro-2-methylpyrimidine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen)
Procedure:
-
Suspend 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 4,6-dichloro-2-methylpyrimidine in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired intermediate.
Visualizing Synthetic and Biological Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized synthetic workflow and the signaling pathways targeted by pharmaceuticals derived from this compound.
Caption: Generalized synthetic workflow for API synthesis.
Caption: Simplified BCR-ABL signaling pathway and Dasatinib inhibition.
Caption: Overview of EGFR signaling and its inhibition.
Conclusion
This compound and its close analogs are indispensable intermediates in the synthesis of modern pharmaceuticals. Their utility in constructing complex molecular architectures, particularly for targeted cancer therapies, underscores their importance in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on the versatile pyrimidine scaffold.
Application Notes and Protocols for the Use of 2-Amino-4-chloro-6-methylpyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-amino-4-chloro-6-methylpyrimidine as a key intermediate in the synthesis of potent agrochemicals, with a primary focus on the sulfonylurea class of herbicides. This document details the synthetic pathways, mechanism of action, and includes specific experimental protocols for the synthesis of prominent herbicides such as Nicosulfuron (B1678754) and Rimsulfuron (B132091).
Introduction
This compound is a versatile heterocyclic building block widely employed in the agrochemical industry.[1] Its reactive chlorine atom and amino group make it an ideal scaffold for the synthesis of a variety of bioactive molecules. Notably, it is a crucial precursor for the synthesis of sulfonylurea herbicides, a class of compounds renowned for their high efficacy at low application rates and their targeted mode of action.[2][3] These herbicides are vital for modern agriculture, enabling effective weed control in a variety of crops.
Mechanism of Action: Sulfonylurea Herbicides
Sulfonylurea herbicides synthesized from this compound and its derivatives act by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5][6] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[5] By blocking this pathway, the herbicides prevent the production of essential proteins, leading to the cessation of plant cell division and growth, and ultimately, plant death. This specific mode of action contributes to the low toxicity of these herbicides in mammals, which do not possess the ALS enzyme.[5]
Caption: Inhibition of Acetolactate Synthase (ALS) by Sulfonylurea Herbicides.
Synthetic Applications and Experimental Protocols
This compound is a precursor to key intermediates like 2-amino-4,6-dimethoxypyrimidine (B117758), which is then used in the synthesis of various sulfonylurea herbicides. The general synthetic approach involves the reaction of the aminopyrimidine moiety with a suitable sulfonyl isocyanate or a precursor.
General Synthesis Workflow
The synthesis of sulfonylurea herbicides from this compound derivatives generally follows a multi-step process that includes the formation of a key intermediate followed by a condensation reaction.
Caption: General workflow for the synthesis of sulfonylurea herbicides.
Protocol 1: Synthesis of Nicosulfuron
Nicosulfuron is a post-emergence herbicide used to control a wide range of annual and perennial grasses in corn. The synthesis often involves the preparation of a pyrimidine urea (B33335) intermediate from 2-amino-4,6-dimethoxypyrimidine (a derivative of this compound), followed by condensation with a pyridine (B92270) sulfonyl chloride.[7][8]
Step 1: Preparation of Pyrimidine Urea Intermediate
Materials:
-
Urea
-
2-Amino-4,6-dimethoxypyrimidine
-
Concentrated Hydrochloric Acid (37%)
-
Water
-
Reaction flask with reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a 1000 mL reaction flask, combine 1.5 mol (90.9 g) of urea and 1.0 mol (155.2 g) of 2-amino-4,6-dimethoxypyrimidine in 500 mL of water.[7]
-
Add 120 mL of concentrated hydrochloric acid (37%) to the mixture.[7]
-
Heat the mixture to reflux and maintain for 6 hours.[7]
-
Cool the reaction mixture to induce crystallization.[7]
-
Filter the solid precipitate, wash with water, and dry to obtain the pyrimidine urea intermediate.[7]
Step 2: Condensation to form Nicosulfuron
Materials:
-
Pyrimidine urea intermediate from Step 1
-
Pyridine sulfonyl chloride derivative (e.g., 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide)
-
Reaction flask with dropping funnel and stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the dried pyrimidine urea intermediate (e.g., 183.7 g from the previous step) in 500 mL of dichloromethane in a reaction flask.[7]
-
Cool the solution to 5-10 °C.[7]
-
In a separate vessel, prepare a solution of 0.8 mol (251.5 g) of the pyridine sulfonyl chloride derivative and 1.2 mol (121.2 g) of triethylamine in dichloromethane.[7]
-
Add the pyridine sulfonyl chloride solution dropwise to the pyrimidine urea solution over 4 hours, maintaining the temperature at 5-10 °C.[7]
-
After the addition is complete, continue stirring at 5-10 °C for an additional 1 hour.[7]
-
Filter the reaction mixture.
-
Wash the solid product with water and dry at room temperature to obtain Nicosulfuron.[8]
| Parameter | Value | Reference |
| Pyrimidine Urea Intermediate | ||
| Yield | 85.3% | [7] |
| Nicosulfuron | ||
| Yield | 93.1% | [7] |
| Purity | 96.3% | [7] |
Protocol 2: Synthesis of Rimsulfuron
Rimsulfuron is another important sulfonylurea herbicide used for broad-spectrum weed control in crops like maize and potatoes. Its synthesis also involves the condensation of a pyrimidine derivative with a sulfonyl-containing moiety.[1]
Step 1: Preparation of Phenyl 4,6-dimethoxypyrimidine-2-carbamate
Materials:
-
2-Amino-4,6-dimethoxypyrimidine
-
N,N-dimethylaniline
-
Dioxane
-
Phenyl chloroformate
-
Dilute sulfuric acid
-
Reaction flask with cooling and dropping funnel
Procedure:
-
In a reaction vessel, add 23 kg of N,N-dimethylaniline, 20 kg of dioxane, and 20 kg of 2-amino-4,6-dimethoxypyrimidine.[1]
-
Cool the mixture to 5-15 °C.[1]
-
Slowly add 25 kg of phenyl chloroformate dropwise.[1]
-
After the addition, raise the temperature to 25-35 °C and maintain for 10 hours.[1]
-
Cool the reaction mixture to 25 °C and add dilute sulfuric acid.
-
Stir for 1 hour, then filter to obtain the crude product.
-
Wash the crude product with ionized water until neutral and dry to yield phenyl 4,6-dimethoxypyrimidine-2-carbamate as a white solid.[1]
Step 2: Condensation to form Rimsulfuron
Materials:
-
3-Ethylsulfonyl-2-pyridinesulfonamide
-
Triethylamine
-
Phenyl 4,6-dimethoxypyrimidine-2-carbamate from Step 1
-
Reaction flask with stirrer
Procedure:
-
To a reaction vessel, add 3-ethylsulfonyl-2-pyridinesulfonamide, acetonitrile, and triethylamine.[1]
-
Stir the mixture for 10-15 minutes.[1]
-
Add the phenyl 4,6-dimethoxypyrimidine-2-carbamate prepared in the previous step.[1]
-
Adjust the temperature to 20-30 °C and react for 2-3 hours.[1]
-
Remove acetonitrile by distillation under reduced pressure.
-
Add dilute sulfuric acid and stir for 1 hour.
-
Filter the mixture, wash the filter cake with deionized water, and dry to obtain crude Rimsulfuron.[1]
| Parameter | Value | Reference |
| Phenyl 4,6-dimethoxypyrimidine-2-carbamate | ||
| Purity | High (white solid) | [1] |
| Rimsulfuron (Crude) | ||
| Yield | Not specified in detail | [1] |
| Purity | Requires further purification | [1] |
Note: The provided protocols are based on patent literature and may require optimization for laboratory-scale synthesis. Appropriate safety precautions should be taken when handling all chemicals.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of Nicosulfuron from various examples found in the literature.
| Herbicide | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Nicosulfuron | Pyrimidine Urea : Pyridine Sulfonyl Chloride : Triethylamine (1 : 0.8 : 1.2) | Dichloromethane | 5-10 | 5 | 93.1 | 96.3 | [7] |
| Nicosulfuron | Pyrimidine Urea : Pyridine Sulfonyl Chloride (1 : 0.8) with K2CO3 | Acetonitrile | 5-10 | 5 | 95.3 | 95.4 | [7] |
| Nicosulfuron | Pyrimidine Urea : Pyridine Sulfonyl Chloride : Triethylamine (1 : 0.82 : 1.0) | Toluene/Dichloromethane | 5-10 | 5 | 97.1 | 95.3 | [7] |
| Nicosulfuron | 2-sulfonyl chloride-N,N-dimethylnicotinamide : Sodium cyanate (B1221674) : 2-amino-4,6-dimethoxypyrimidine (0.40 : 0.62 : 0.48) | Acetonitrile | 25±5 | 6 | 92.1 | 95.7 | [9] |
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of a wide range of sulfonylurea herbicides. The protocols and data presented here offer valuable insights for researchers and professionals in the agrochemical field, providing a foundation for the development of new and effective crop protection agents. The specific mode of action of these herbicides, coupled with their high efficacy, underscores the continued importance of this class of compounds in global agriculture.
References
- 1. CN111646976A - Synthetic method of rimsulfuron - Google Patents [patents.google.com]
- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 8. CN101671327A - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 9. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Amino-4-chloro-6-methylpyrimidine in the Synthesis of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-amino-4-chloro-6-methylpyrimidine and its close analogs in the synthesis of novel antiviral agents. While specific antiviral research employing this compound is not extensively documented in peer-reviewed literature, this guide leverages data and methodologies from structurally related and widely studied pyrimidine (B1678525) derivatives. The protocols and data presented herein are adapted from established research on compounds such as 2-amino-4-chloro-pyrimidine and 2-amino-4,6-dichloropyrimidine (B145751), offering a robust starting point for drug discovery and development programs.
The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design, with numerous derivatives exhibiting potent activity against a range of viruses by interfering with viral replication and other essential processes. The strategic placement of amino, chloro, and methyl groups on the pyrimidine ring provides a versatile platform for chemical modification and the development of extensive compound libraries for antiviral screening.
Synthesis of Pyrimidine-Based Antiviral Candidates
The chlorine atom at the 4-position of the pyrimidine ring is a key reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities to explore the chemical space for antiviral activity. A common and effective approach is the substitution of the chloro group with various amines, a reaction that can often be facilitated by microwave irradiation to improve reaction times and yields.
General Protocol for Microwave-Assisted Synthesis of 4-Substituted-2-aminopyrimidine Derivatives
This protocol is adapted from the synthesis of 2-amino-4-chloro-pyrimidine derivatives with potential activity against SARS-CoV-2.[1]
Materials:
-
This compound (or 2-amino-4-chloro-pyrimidine)
-
Substituted amine (e.g., substituted piperazines, anilines)
-
Anhydrous propanol (B110389)
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Microwave reactor (e.g., CEM Discovery)
-
Thin Layer Chromatography (TLC) supplies
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave reaction vial, combine this compound (2 mmol) and anhydrous propanol (1 mL).
-
Add the desired substituted amine (2 mmol) to the stirring solution.
-
Introduce triethylamine (200 µL) to the reaction mixture.
-
Seal the vial and perform the reaction in a microwave reactor at 120–140 °C for 15–30 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Caption: Microwave-assisted synthesis workflow for 4-substituted-2-aminopyrimidine derivatives.
In Silico Evaluation of Antiviral Potential
Molecular docking is a valuable computational tool to predict the binding affinity and interaction of synthesized compounds with viral protein targets. This approach can guide the selection of promising candidates for further in vitro and in vivo testing. The following data is derived from a study on 2-amino-4-chloro-pyrimidine derivatives targeting the main protease (Mpro) of SARS-CoV-2.[1]
| Derivative | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Residues |
| Remdesivir (Control) | SARS-CoV-2 Mpro | -6.41 | 19.91 | His41, Asn142, Gly143, Cys145, Met165, Glu166, Leu167, Pro168, His172, Gln189, Thr190, Gln192 |
| Derivative 3 | SARS-CoV-2 Mpro | -7.15 | 4.88 | His41, Met49, Cys145, Met165, Glu166, Gln189, Thr190 |
| Derivative 4 | SARS-CoV-2 Mpro | -7.79 | 1.63 | His41, Met49, Asn142, Cys145, Met165, Glu166, Gln189 |
| Derivative 5 | SARS-CoV-2 Mpro | -7.63 | 2.13 | His41, Met49, Asn142, Cys145, Met165, Glu166, Gln189 |
| Derivative 6 | SARS-CoV-2 Mpro | -8.12 | 1.11 | His41, Met49, Asn142, Cys145, Met165, Glu166, Gln189 |
| Derivative 7 | SARS-CoV-2 Mpro | -7.99 | 1.30 | His41, Met49, Asn142, Cys145, Met165, Glu166, Gln189 |
Table 1: In silico docking results of 2-amino-4-substituted pyrimidine derivatives against SARS-CoV-2 Main Protease (Mpro, PDB ID: 6LU7).[1]
Caption: A typical workflow for in silico molecular docking studies.
In Vitro Antiviral Activity Assays
The following protocols are generalized methods for determining the antiviral efficacy and cytotoxicity of synthesized compounds.
Plaque Reduction Assay for Influenza Virus
This assay is adapted from a study on the anti-influenza virus activity of novel pyrimidine derivatives.[2]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus (Type A or B)
-
Cell culture medium (e.g., MEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin
-
Synthesized pyrimidine derivatives
-
Crystal violet solution
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a medium containing 1% agarose and serial dilutions of the test compounds.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere until plaques are visible.
-
Fix the cells with 10% formalin.
-
Remove the agarose overlay and stain the cells with crystal violet.
-
Count the number of plaques and calculate the 50% effective concentration (EC₅₀).
Cytotoxicity Assay
Protocol:
-
Seed MDCK cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for the same duration as the plaque reduction assay.
-
Determine cell viability using a standard method, such as the MTT assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
The Selectivity Index (SI) can be calculated as CC₅₀ / EC₅₀.
| Compound Class | Virus | EC₅₀ (µM) | CC₅₀ (growing cells, µM) | Selectivity Index (SI) |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives with β-cyclobutyl/cyclopentyl groups | Influenza A and B | 0.01 - 0.1 | 2-6 times the EC₅₀ | 2 - 6 |
Table 2: Antiviral activity of certain 2-aminopyrimidine (B69317) derivatives against influenza virus.[2]
Antiviral Activity Against Herpes Simplex Virus (HSV)
Derivatives from the related 2-amino-4,6-dichloropyrimidine have shown activity against HSV. This suggests that compounds derived from this compound may also be promising candidates for anti-HSV drug discovery.[3]
| Compound | Virus | Activity |
| Carbocyclic analogue of xylofuranosylguanine | HSV-1 and HSV-2 | Active, potent |
| Carbocyclic analogue of xylofuranosyl-8-azaguanine | HSV-1 and HSV-2 | Active |
Table 3: Antiviral activity of carbocyclic nucleoside analogues synthesized from a dichloropyrimidine precursor.[3]
Postulated Signaling Pathways and Mechanisms of Action
While the direct mechanism of action for novel derivatives needs to be elucidated experimentally, pyrimidine-based antivirals are known to act through various mechanisms.
Caption: Potential antiviral mechanisms of pyrimidine derivatives.
Further research into derivatives of this compound could reveal novel mechanisms, including the inhibition of host cell factors essential for viral replication.
These application notes and protocols provide a comprehensive framework for the synthesis and evaluation of novel antiviral agents derived from this compound and its analogs. By leveraging these established methodologies, researchers can accelerate the discovery of new therapeutics to combat viral diseases.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Amino-4-chloro-6-methylpyrimidine in Anticancer Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-6-methylpyrimidine is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of novel anticancer agents. Its pyrimidine (B1678525) core is a common scaffold in numerous biologically active molecules, including kinase inhibitors. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of derivatives. The amino group at the 2-position and the methyl group at the 6-position also offer opportunities for further structural modifications to optimize pharmacological properties. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis and evaluation of potential anticancer drug candidates.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of a series of synthesized derivatives of 2-Amino-4-chloro-pyrimidine. The cytotoxic activity was evaluated against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines using the MTT assay. The half-maximal effective concentration (EC50) values are presented.
| Derivative | R Group | EC50 (μM) vs. HCT116[1][2] | EC50 (μM) vs. MCF7[1][2] |
| 1 | 4-methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | 4-phenyl piperazine | 272.48 ± 1.59 | 271.20 ± 1.27 |
| 3 | 4-(2-methoxyphenyl)piperazine | 368.20 ± 2.02 | 335.23 ± 1.47 |
| 4 | 4-(pyridin-2-yl)piperazine | 334.54 ± 1.06 | 191.35 ± 1.22 |
| 5 | 4-benzylpiperazine | 349.41 ± 1.14 | 252.07 ± 1.78 |
| 6 | 4-(4-bromophenyl)piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | 4-(diphenylmethyl)piperazine | >500 | >500 |
| Doxorubicin (Control) | - | 2.00 | 0.98 |
Note: The EC50 values represent the concentration of the compound that inhibits 50% of cell growth. Lower EC50 values indicate higher potency. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-substituted-6-methylpyrimidine Derivatives
This protocol describes a microwave-assisted synthesis method for generating derivatives of this compound.[1]
Materials:
-
This compound
-
Substituted amines (e.g., 4-(4-bromophenyl)piperazine for derivative 6)
-
Anhydrous propanol (B110389)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reaction vial, combine this compound (2 mmol) and the desired substituted amine (2 mmol).
-
Add 1 mL of anhydrous propanol to the vial and stir the mixture at room temperature.
-
Add 200 µL of triethylamine to the reaction mixture.
-
Seal the vial and perform the reaction in a microwave reactor at 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, if necessary.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the EC50 value.
Signaling Pathways in Anticancer Drug Development
Derivatives of 2-aminopyrimidine (B69317) are known to target various signaling pathways that are often dysregulated in cancer. Two prominent examples are the EGFR and PI3K/Akt/mTOR pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 2-aminopyrimidine derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and subsequently inhibiting downstream signaling.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway is common in cancer. Some 2-aminopyrimidine derivatives have been shown to inhibit kinases within this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.
Conclusion
This compound serves as a valuable scaffold for the development of novel anticancer agents. The synthetic accessibility and the potential for derivatization allow for the exploration of a broad chemical space to identify potent and selective inhibitors of key oncogenic signaling pathways. The provided protocols offer a foundation for the synthesis and in vitro evaluation of new pyrimidine-based anticancer drug candidates. Further studies, including broader cell line screening, mechanism of action elucidation, and in vivo efficacy studies, are warranted for the most promising derivatives.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Amino-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a pivotal strategy for the synthesis of diverse compound libraries. This document provides detailed protocols for the nucleophilic substitution reactions of 2-Amino-4-chloro-6-methylpyrimidine with various nucleophiles, including amines, alcohols, and thiols. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the C4 position, facilitates the displacement of the chloride ion by a wide range of nucleophiles.
The general mechanism for the SNAr reaction on this compound proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the amino group at C2 and the methyl group at C6 can influence the reactivity of the C4 position.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for reactions sensitive to moisture and air.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product purification can be achieved by recrystallization or column chromatography on silica (B1680970) gel.
-
Characterization of the final products should be performed using appropriate analytical techniques such as NMR (1H, 13C), MS, and IR spectroscopy.
Protocol 1: Substitution with Amine Nucleophiles (Amination)
This protocol describes the reaction of this compound with various primary and secondary amines. A conventional heating method and a microwave-assisted method are provided.
Method A: Conventional Heating
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine, aniline) (1.1-1.5 equivalents)
-
Base (e.g., Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Tetrahydrofuran (THF))
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the anhydrous solvent, followed by the amine nucleophile (1.1-1.5 eq.) and the base (1.5-2.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-amino-4-(amino)-6-methylpyrimidine.
Method B: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Amine nucleophile (1.0-1.2 equivalents)
-
Triethylamine (TEA) (1.5-2.0 equivalents)
-
Anhydrous propanol
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and anhydrous propanol.
-
Add triethylamine (1.5-2.0 eq.) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (15-30 minutes).
-
After cooling, disperse the obtained precipitate in a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Substitution with Alcohol Nucleophiles (Alkoxylation)
This protocol details the reaction of this compound with alcohols in the presence of a base to form 2-amino-4-alkoxy-6-methylpyrimidines.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) (can be used as solvent)
-
Base (e.g., Sodium hydride (NaH), Sodium methoxide (B1231860) (NaOMe), Potassium hydroxide (B78521) (KOH)) (1.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or the alcohol itself)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the anhydrous solvent and the alcohol (1.1 eq.).
-
Carefully add the base (1.1 eq.) to generate the alkoxide in situ.
-
Add this compound (1.0 eq.) to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.
Protocol 3: Substitution with Thiol Nucleophiles
This protocol describes the general procedure for the reaction of this compound with thiols to form 2-amino-4-(alkyl/arylthio)-6-methylpyrimidines.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl (B1604629) mercaptan) (1.1 equivalents)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3)) (1.1 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
Procedure:
-
In a dry reaction flask under an inert atmosphere, prepare the thiolate by dissolving the thiol (1.1 eq.) in the chosen solvent and adding the base (1.1 eq.) at room temperature.
-
Add this compound (1.0 eq.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(alkyl/arylthio)-6-methylpyrimidine.
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic substitution reactions on chloropyrimidines. Note that some data is for the closely related 2-amino-4-chloropyrimidine (B19991) or 2-amino-4,6-dichloropyrimidine (B145751) and should be considered as a starting point for optimization.
Table 1: Amination of 2-Amino-4-chloropyrimidine (Microwave-Assisted)
| Entry | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4-Methylpiperazine | Propanol | TEA | 120-140 | 15-30 | 54 |
| 2 | 4-(Pyrimidin-2-yl)piperazine | Propanol | TEA | 120-140 | 15-30 | N/A |
| 3 | 4-(4-Fluorophenyl)piperazine | Propanol | TEA | 120-140 | 15-30 | N/A |
| 4 | 4-(4-Bromophenyl)piperazine | Propanol | TEA | 120-140 | 15-30 | N/A |
| 5 | 4-(4-Chlorophenyl)piperazine | Propanol | TEA | 120-140 | 15-30 | N/A |
Table 2: Alkoxylation of 2-Amino-4,6-dichloropyrimidine
| Entry | Alcohol/Alkoxide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | DMF | 17-30 | 5.5 | >95 |
| 2 | Sodium Ethoxide | Ethanol | Reflux | N/A | ~70 |
| 3 | Sodium Propoxide | N/A | N/A | N/A | ~70 |
Table 3: Thiolation of Chloropyrimidines (General Conditions)
| Entry | Thiol Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | DMF | K2CO3 | 25-80 | 1-12 | Conditions require optimization |
| 2 | Benzyl Mercaptan | THF | NaH | 25-80 | 1-12 | Conditions require optimization |
Mandatory Visualization
Caption: General experimental workflow for nucleophilic substitution.
Caption: General mechanism of nucleophilic aromatic substitution.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-chloro-6-methylpyrimidine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-amino-4-chloro-6-methylpyrimidine with a variety of arylboronic acids. This reaction is a cornerstone in synthetic and medicinal chemistry for the construction of 2-amino-4-aryl-6-methylpyrimidine scaffolds, which are prevalent in many biologically active compounds. The protocols and data presented herein serve as a comprehensive guide to facilitate the synthesis of diverse libraries of these derivatives for applications in drug discovery and materials science.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. For the synthesis of 2-amino-4-aryl-6-methylpyrimidines, the reaction between this compound and various arylboronic acids offers a direct and efficient route. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. While various palladium catalysts can be effective, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and commercially available option.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 2-amino-4-aryl-6-methylpyrimidine product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate (B84403) [K₃PO₄])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide [DMF], Acetonitrile [ACN], with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the respective arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-amino-4-aryl-6-methylpyrimidine.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature precedents for structurally similar chloropyrimidines.[1][2][3][4][5]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 110 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 80-90 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 22 | 75-85 |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 16 | 88-98 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 90-99 |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 65-75 |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 60-70 |
Note: Yields are based on isolated product and may vary depending on the specific reaction scale and purification method. The conditions provided are a general guideline and may require optimization for each specific arylboronic acid.
Visualizations
General Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: HPLC Analysis of 2-Amino-4-chloro-6-methylpyrimidine
An illustrative High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-4-chloro-6-methylpyrimidine is detailed below. This application note provides a comprehensive protocol for the quantification and purity assessment of this key pharmaceutical and agrochemical intermediate. The method is based on reversed-phase chromatography, a widely adopted technique for the analysis of pyrimidine (B1678525) derivatives.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Accurate and reliable analytical methods are therefore essential for quality control, ensuring the purity of the starting material and the integrity of the final products. This application note outlines a robust HPLC method for the determination of this compound.
Principle of the Method
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Separation is achieved on a C18 stationary phase based on the analyte's hydrophobicity. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. Isocratic elution is used to separate the analyte from potential impurities. For mass spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase can be substituted with formic acid.[2]
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below. This protocol is a representative method and may require optimization for specific laboratory conditions and instrumentation.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and water.
-
Reagents: Phosphoric acid (or formic acid for MS compatibility).
-
Standard: this compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution in water. Mix with acetonitrile in the desired ratio (e.g., 50:50 v/v). Filter and degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL) for linearity studies.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize representative quantitative data that would be obtained during the validation of this analytical method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Representative Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Retention Time (RT) | Approx. 4.5 min | 4.62 min |
Table 2: Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of key components in the HPLC system.
References
Application Notes and Protocols for the NMR Characterization of 2-Amino-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-4-chloro-6-methylpyrimidine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Detailed NMR analysis is crucial for its structural verification and purity assessment. These notes include tabulated spectral data, detailed experimental protocols for sample preparation and spectral acquisition, and visual representations of the molecular structure and experimental workflow.
Introduction
This compound is a substituted pyrimidine (B1678525) derivative with the molecular formula C₅H₆ClN₃. Its structure features a pyrimidine ring with an amino group at the 2-position, a chloro group at the 4-position, and a methyl group at the 6-position. The precise characterization of this molecule is fundamental for its application in drug discovery and development, where structural integrity is paramount. NMR spectroscopy is an essential analytical technique for the unambiguous determination of its chemical structure. This application note serves as a practical guide for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.
NMR Spectral Data
While a comprehensive study including the experimental and theoretical NMR analysis of this compound has been published, the specific experimental chemical shift and coupling constant data from this source is not publicly accessible. The following tables provide predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. These values are intended for illustrative purposes to guide researchers in their spectral analysis. For definitive assignments, it is recommended to consult the primary literature: Vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO–LUMO analysis of this compound. T Jayavarthanan et al. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 97, 811-824 (2012-08-21).
¹H NMR Data (Predicted)
Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |
| -CH₃ | ~2.2 - 2.4 | Singlet (s) |
| H-5 | ~6.5 - 6.7 | Singlet (s) |
| -NH₂ | ~6.8 - 7.2 | Broad Singlet (br s) |
¹³C NMR Data (Predicted)
Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz
| Carbon | Predicted Chemical Shift (δ) ppm |
| -CH₃ | ~23 - 25 |
| C-5 | ~110 - 115 |
| C-2 | ~160 - 163 |
| C-4 | ~161 - 164 |
| C-6 | ~168 - 172 |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds. Chloroform-d (CDCl₃) or acetone-d₆ can also be tested. Ensure the solvent is of high purity (≥99.8% deuteration).
-
Sample Weighing: For ¹H NMR, accurately weigh approximately 5-10 mg of this compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Solubilization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Capping: Securely cap the NMR tube.
¹H NMR Spectral Acquisition
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width (SW): 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time (AT): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans for a standard concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or TMS at 0.00 ppm.
-
Integrate all peaks to determine the relative proton ratios.
-
¹³C NMR Spectral Acquisition
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR acquisition.
-
Tune the probe to the ¹³C frequency.
-
-
Acquisition Parameters (for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width (SW): 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm) or TMS at 0.00 ppm.
-
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with labels for the different proton and carbon environments relevant to NMR spectroscopy.
Caption: Structure of this compound with atom labels.
Experimental Workflow
The diagram below outlines the logical flow of the experimental process for the NMR characterization of this compound.
Caption: Workflow for NMR characterization of this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Amino-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-Amino-4-chloro-6-methylpyrimidine using mass spectrometry. The information is intended to guide researchers in developing and implementing analytical methods for this compound in various matrices.
Introduction
This compound is a substituted pyrimidine (B1678525) that serves as a nitrification inhibitor.[1][2] Its analysis is crucial in environmental monitoring, agricultural research, and potentially in drug development as a synthetic intermediate. Mass spectrometry, coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), offers a sensitive and selective approach for the determination of this compound.[3] This document outlines the predicted fragmentation patterns and provides generalized protocols for its analysis by LC-MS/MS.
Predicted Mass Spectrometry Data
The following tables summarize the predicted mass-to-charge ratios (m/z) for the parent ion and its major fragment ions. These values are essential for setting up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods for quantitative analysis.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Monoisotopic Mass | 143.02502 Da | [1] |
| Predicted [M+H]⁺ (Precursor Ion) | 144.0323 m/z | [1] |
Table 2: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound
| Precursor Ion (Q1) m/z | Predicted Fragment Ion (Q3) m/z | Proposed Neutral Loss |
| 144.0323 | 109.0660 | HCl |
| 144.0323 | 108.0582 | HCl + H• |
| 144.0323 | 82.0556 | HCl + HCN |
Note: The fragmentation pattern of aminopyrimidines can be complex. The proposed fragments are based on common fragmentation pathways of similar compounds and data available from PubChem. The exact m/z values and relative intensities may vary depending on the instrument and experimental conditions.
Predicted Fragmentation Pathway
The proposed fragmentation pathway for this compound initiated by protonation in the ion source is depicted below. The primary fragmentation is expected to be the loss of a neutral hydrochloric acid (HCl) molecule, followed by further fragmentation of the pyrimidine ring.
Caption: Predicted fragmentation pathway of protonated this compound.
Experimental Protocols
The following are generalized protocols for the analysis of this compound. These should be considered as starting points and may require optimization for specific applications and matrices.
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (General Protocol for Water Samples):
-
Collect the water sample in a clean container.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter.
-
Depending on the expected concentration, the sample may be analyzed directly or pre-concentrated using solid-phase extraction (SPE).
-
For SPE, use a reverse-phase cartridge (e.g., C18). a. Condition the cartridge with methanol followed by deionized water. b. Load the water sample onto the cartridge. c. Wash the cartridge with water to remove interfering substances. d. Elute the analyte with a small volume of methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Analysis Protocol
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series, Shimadzu Nexera, or equivalent |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Agilent 6460, or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4500 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transitions | See Table 4 |
Note: For mass spectrometry compatible applications, it is recommended to replace phosphoric acid with formic acid in the mobile phase.[4]
Table 4: Suggested MRM Transitions for Quantification and Confirmation
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Purpose |
| This compound | 144.0 | 109.1 | 20 (Optimize) | Quantifier |
| This compound | 144.0 | 108.1 | 25 (Optimize) | Qualifier |
Collision energies should be optimized for the specific instrument being used to achieve the best sensitivity.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: General experimental workflow for the analysis of this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive starting point for the mass spectrometric analysis of this compound. The provided LC-MS/MS parameters and predicted fragmentation patterns will aid in the development of sensitive and selective quantitative methods. Researchers are encouraged to optimize these methods for their specific instrumentation and sample matrices to achieve the best performance.
References
Application Notes and Protocols for the Crystallization of 2-Amino-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the crystallization of 2-Amino-4-chloro-6-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity and crystalline form of this compound are critical for downstream applications, ensuring product quality, safety, and efficacy.
Physicochemical Properties
This compound is a white to light yellow, needle-like crystalline solid.[1][2][3] Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆ClN₃ | [4][5] |
| Molecular Weight | 143.57 g/mol | [4][5] |
| Melting Point | 183-186 °C | [4][6] |
| Appearance | White to light yellow crystalline powder/needles | [1][3] |
Solubility Data
Table 1: Mole Fraction Solubility (x) of 2-amino-4-chloro-6-methoxypyrimidine (B129847) in Various Solvents at Different Temperatures (K) [4]
| Solvent | 273.15 K | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| Methanol | 0.00195 | 0.00236 | 0.00284 | 0.00341 | 0.00408 | 0.00488 | 0.00583 | 0.00696 | 0.00830 | 0.00988 | 0.01174 |
| Ethanol (B145695) | 0.00203 | 0.00244 | 0.00293 | 0.00351 | 0.00420 | 0.00502 | 0.00600 | 0.00717 | 0.00856 | 0.01021 | 0.01217 |
| n-Propanol | 0.00226 | 0.00270 | 0.00322 | 0.00384 | 0.00458 | 0.00545 | 0.00649 | 0.00772 | 0.00918 | 0.01091 | 0.01297 |
| Isopropanol | 0.00208 | 0.00248 | 0.00296 | 0.00353 | 0.00421 | 0.00501 | 0.00596 | 0.00710 | 0.00845 | 0.01005 | 0.01196 |
| Acetone | 0.00551 | 0.00645 | 0.00754 | 0.00881 | 0.01029 | 0.01201 | 0.01399 | 0.01633 | 0.01899 | 0.02206 | 0.02555 |
| Ethyl Acetate | 0.00331 | 0.00392 | 0.00464 | 0.00549 | 0.00650 | 0.00769 | 0.00910 | 0.01077 | 0.01274 | 0.01507 | 0.01782 |
| Acetonitrile | 0.00227 | 0.00274 | 0.00330 | 0.00397 | 0.00477 | 0.00574 | 0.00690 | 0.00829 | 0.00997 | 0.01199 | 0.01442 |
| Toluene | 0.00068 | 0.00082 | 0.00099 | 0.00120 | 0.00145 | 0.00174 | 0.00209 | 0.00251 | 0.00302 | 0.00363 | 0.00436 |
| Chloroform | 0.00269 | 0.00320 | 0.00379 | 0.00449 | 0.00532 | 0.00630 | 0.00746 | 0.00883 | 0.01045 | 0.01237 | 0.01464 |
| N,N-Dimethylformamide | 0.02456 | 0.02804 | 0.03192 | 0.03630 | 0.04123 | 0.04678 | 0.05301 | 0.06001 | 0.06785 | 0.07663 | 0.08644 |
| 1,4-Dioxane | 0.00898 | 0.01032 | 0.01186 | 0.01363 | 0.01566 | 0.01800 | 0.02068 | 0.02376 | 0.02730 | 0.03137 | 0.03599 |
| Ethyl Benzene | 0.00045 | 0.00055 | 0.00067 | 0.00081 | 0.00098 | 0.00118 | 0.00142 | 0.00171 | 0.00206 | 0.00248 | 0.00298 |
Data extracted from a study on 2-amino-4-chloro-6-methoxypyrimidine and should be used as a guide for solvent selection for this compound.[4]
Experimental Protocols
The following are generalized protocols for the crystallization of this compound. Optimization of these protocols is recommended based on the purity of the starting material and the desired crystal characteristics.
Protocol 1: Single-Solvent Cooling Crystallization
This is the most common recrystallization technique and is effective when the compound has a significant difference in solubility in a given solvent at high and low temperatures. Ethanol is a recommended starting solvent.[1]
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent from Table 1)
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring.
-
Solvent Addition: Add small portions of hot ethanol down the condenser until the solid is completely dissolved. Avoid adding excess solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" to induce precipitation. Water can be an effective anti-solvent when a water-miscible organic solvent is used.[1][7]
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Acetone, Ethanol)
-
"Poor" anti-solvent (e.g., Water, Heptane)
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Addition funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Anti-Solvent Addition: Slowly add the "poor" anti-solvent dropwise from an addition funnel while stirring the solution.
-
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of crystallization.
-
Crystal Growth: Allow the mixture to stir at room temperature for a period to allow for crystal growth.
-
Cooling: Cool the flask in an ice bath to maximize the yield of the precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a mixture of the "good" and "poor" solvents, or with the pure "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Slow Evaporation Crystallization
This technique is suitable for obtaining high-quality single crystals for X-ray diffraction analysis and can be employed when the compound is soluble in a volatile solvent.
Materials:
-
Crude this compound
-
Volatile solvent (e.g., Dichloromethane, Acetone)
-
Small beaker or vial
-
Parafilm or aluminum foil
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the volatile solvent in a small beaker or vial.
-
Filtration: Filter the solution through a small cotton plug or filter paper to remove any insoluble impurities.
-
Evaporation: Cover the opening of the container with parafilm or aluminum foil and pierce a few small holes in the covering.
-
Crystal Formation: Place the container in a location free from vibrations and allow the solvent to evaporate slowly over several hours to days.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Visualizations
Caption: Workflow for Single-Solvent Cooling Crystallization.
Caption: Workflow for Anti-Solvent Crystallization.
References
- 1. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. unifr.ch [unifr.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Amino-4-chloro-6-methylpyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). This reaction is typically performed under reflux conditions.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters to monitor and optimize include reaction temperature, reaction time, purity of starting materials, and the molar ratio of the reactants. The work-up procedure, especially the pH adjustment and quenching method, also significantly impacts the final yield and purity.
Q3: What are some common side reactions to be aware of?
A3: A significant side reaction is the formation of phosphorylated intermediates, such as 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride.[1][2] Over-chlorination can also lead to the formation of 2-amino-4,6-dichloropyrimidine (B145751) as a byproduct. Inadequate control of reaction conditions can also lead to the formation of various other byproducts, which may complicate purification.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[3][4] This allows for the timely quenching of the reaction upon completion, preventing the formation of degradation products or excessive byproducts.
Q5: What is the recommended method for purifying the final product?
A5: The crude product is typically purified by recrystallization. A common solvent system for recrystallization is 50% ethanol.[5] For colored impurities, treatment with activated carbon during the work-up or before recrystallization can be effective in yielding a white product.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive or old phosphorus oxychloride (POCl₃).2. Insufficient heating or reaction time.3. Incorrect stoichiometry of reactants.4. Presence of moisture in the reaction setup. | 1. Use fresh or distilled POCl₃. POCl₃ is moisture-sensitive.2. Ensure the reaction is heated to an appropriate temperature (e.g., reflux) for a sufficient duration. Monitor by TLC.3. Verify the molar ratios of 2-amino-4-hydroxy-6-methylpyrimidine to POCl₃.4. Ensure all glassware is thoroughly dried before use. |
| Formation of a Dark-Colored or Oily Product | 1. Presence of colored impurities.2. Incomplete removal of POCl₃ before work-up.3. Formation of byproducts due to high reaction temperatures. | 1. Add activated carbon to the reaction mixture before filtration to adsorb colored impurities.[6]2. Ensure complete removal of excess POCl₃ under reduced pressure before quenching with water/ice.3. Consider running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration to minimize byproduct formation.[2] |
| Inconsistent Yields | 1. Variability in the quality of starting materials.2. Inconsistent reaction conditions (temperature, time).3. Inefficient quenching and work-up procedure. | 1. Use high-purity starting materials. Ensure the starting pyrimidine (B1678525) is dry.2. Standardize the reaction setup and maintain consistent heating and stirring.3. Optimize the quenching procedure. Some protocols suggest that quenching with alcohol is safer and smoother than with water.[2] Carefully control the rate of addition during quenching to manage the exothermic reaction. |
| Product Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient amount of chlorinating agent. | 1. Increase the reaction time and continue monitoring by TLC until the starting material spot disappears.2. Ensure a sufficient excess of POCl₃ is used. |
| Formation of 2-amino-4,6-dichloropyrimidine byproduct | Over-chlorination due to harsh reaction conditions. | 1. Reduce the reaction temperature and/or time.2. Use a milder chlorinating agent if the issue persists. |
| Difficulty in Product Isolation/Precipitation | 1. Incorrect pH during work-up.2. Product is too soluble in the work-up solvent. | 1. Carefully adjust the pH to the optimal range for precipitation (typically around pH 8 with ammonia).2. If the product remains in the aqueous layer, consider extraction with a suitable organic solvent. |
Experimental Protocols & Data
General Experimental Protocol
A general procedure for the synthesis of this compound involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with phosphorus oxychloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-hydroxy-6-methylpyrimidine.
-
Addition of Reagent: Carefully add an excess of freshly distilled phosphorus oxychloride (POCl₃).
-
Heating: Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC).
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure.
-
Work-up: Carefully quench the reaction residue by adding it to ice-water with vigorous stirring. Adjust the pH of the resulting suspension to ~8 using a 25% ammonia (B1221849) solution.
-
Isolation: Filter the precipitated solid, wash it with water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent, such as 50% ethanol, to obtain the pure this compound.[5]
Data on Yield Optimization
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The following table summarizes key parameters and their potential impact on the reaction outcome, based on literature for similar pyrimidine chlorinations.
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Chlorinating Agent | POCl₃ or PCl₃ | Both are effective, with POCl₃ being commonly used. | General Literature |
| Reaction Temperature | Reflux (~107-110 °C) | Standard condition, can lead to byproduct formation. | [2] |
| 50-100 °C | May require longer reaction times but can improve purity and yield by reducing side reactions. | [2] | |
| Solvent | Solvent-free (neat POCl₃) | Common but can lead to a higher concentration of byproducts. | [5] |
| Inert solvent (e.g., acetonitrile) | Can improve selectivity and lead to a cleaner reaction profile. | General Practice | |
| Acid Scavenger | N,N-dimethylaniline | Can be used to neutralize HCl generated during the reaction. | [1] |
| Triethylamine | An alternative acid scavenger that can lead to higher yields and purity. | [1] | |
| Work-up: Quenching | Ice-water | Standard procedure, can be highly exothermic and requires careful addition. | [5] |
| Alcohol (e.g., ethanol) | Reported to be a safer and smoother quenching method. | [2] | |
| Purification | Recrystallization (50% Ethanol) | Effective for removing most impurities. | [5] |
| Activated Carbon Treatment | Useful for removing colored impurities to obtain a white product. | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low yield in the synthesis.
References
- 1. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes:
-
Chlorination of 2-Amino-6-methyl-4-pyrimidinol: This involves the reaction of 2-Amino-6-methyl-4-pyrimidinol with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]
-
Regioselective Amination of 2,4-Dichloro-6-methylpyrimidine: This route starts with 2,4-Dichloro-6-methylpyrimidine and introduces the amino group via a nucleophilic aromatic substitution (SNAr) reaction.
Q2: What is the most significant side reaction in the amination of 2,4-Dichloro-6-methylpyrimidine?
A2: The most critical side reaction is the formation of the undesired regioisomer, 4-Amino-2-chloro-6-methylpyrimidine. The C4 position on the pyrimidine (B1678525) ring is generally more susceptible to nucleophilic attack than the C2 position, but selectivity can be moderate, leading to mixtures of isomers that are often difficult to separate.
Q3: Can disubstitution occur during the amination of 2,4-Dichloro-6-methylpyrimidine?
A3: Yes, over-amination can lead to the formation of 2,4-Diamino-6-methylpyrimidine as a di-substituted byproduct.[3] This can be minimized by controlling the stoichiometry of the amine nucleophile and the reaction conditions.
Q4: What is a common impurity when using phosphorus oxychloride (POCl₃) for chlorination?
A4: A potential side product is a phosphorylated intermediate, such as a pyrimidinylphosphoramidic dichloride, which may require a separate hydrolysis step to be converted to the desired chlorinated pyrimidine. Incomplete hydrolysis can lead to this impurity in the final product.[4]
Q5: How can I purify the final product, this compound?
A5: The crude product is typically purified by recrystallization, often from 50% ethanol.[1] For separating mixtures of isomers, chromatographic techniques such as flash column chromatography or reverse-phase HPLC may be necessary.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Chlorination: Insufficient heating or reaction time when using POCl₃. | Ensure the reaction mixture becomes homogeneous, indicating the completion of the reaction. Reflux until the starting material is fully consumed, as monitored by TLC.[1] |
| Hydrolysis of Chloro Group: Accidental introduction of water during the reaction or workup can hydrolyze the chloro group back to a hydroxyl group. | Use freshly distilled POCl₃ and anhydrous solvents. During workup, especially when neutralizing with a base, maintain low temperatures (e.g., 0°C) to minimize hydrolysis. | |
| Poor Regioselectivity in Amination: Formation of a significant amount of the 4-amino isomer. | Optimize reaction conditions. Factors influencing regioselectivity include the solvent, base, and the potential use of a catalyst. For instance, in some systems, using LiHMDS as a base with palladium catalysis has been shown to favor C4 amination. | |
| Presence of Isomeric Impurity (4-Amino-2-chloro-6-methylpyrimidine) | Moderate Intrinsic Selectivity: The inherent electronic properties of the 2,4-dichloropyrimidine (B19661) ring system can lead to poor regioselectivity. | Employ purification techniques like flash column chromatography or reverse-phase HPLC for separation.[5] Consider alternative synthetic strategies that offer higher regioselectivity if this is a persistent issue. |
| Presence of Diamino Byproduct | Excess Amine Nucleophile: Using a large excess of the aminating agent can lead to disubstitution. | Carefully control the stoichiometry of the amine. A slight excess (e.g., 1.1 equivalents) is often sufficient. Monitor the reaction progress by TLC to avoid over-reaction. |
| Incomplete Reaction during Amination | Insufficiently Activated Nucleophile: The amine may not be nucleophilic enough under the reaction conditions. | If using a secondary amine, consider premixing with a strong base like LiHMDS to form the more nucleophilic amide anion before adding it to the reaction mixture. |
| Product Degradation during Workup | Harsh pH or High Temperatures: The product may be sensitive to strongly acidic or basic conditions, or prolonged heating during workup and purification. | Perform neutralization and extraction steps at controlled, low temperatures. Use milder acids or bases where possible. |
Experimental Protocols
Synthesis of this compound from 2-Amino-6-methyl-4-pyrimidinol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6 g of 2-Amino-6-methyl-4-pyrimidinol with 35 mL of freshly distilled phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the mixture to reflux. Continue refluxing until the mixture becomes a homogeneous solution.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure.
-
Workup: Carefully pour the cooled residue onto crushed ice. Adjust the pH to 8 using a 25% aqueous ammonia (B1221849) solution. A suspension will form.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with water. Recrystallize the crude product from 50% ethanol. Dry the purified crystals to a constant weight. The expected yield is approximately 54%.[1]
General Protocol for Amination of 2,4-Dichloro-6-methylpyrimidine
-
Reaction Setup: Dissolve 2,4-Dichloro-6-methylpyrimidine (1 equivalent) in a suitable anhydrous solvent (e.g., THF, propanol) in a reaction vessel under an inert atmosphere.
-
Addition of Amine: Add the desired amine (1.1-2.0 equivalents) to the solution. In some cases, a base such as triethylamine (B128534) may be added.[6]
-
Reaction: Stir the reaction mixture at room temperature or with heating (e.g., 120-140°C in a microwave reactor) until the starting material is consumed, as monitored by TLC.[6]
-
Workup: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the mixture can be quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.[6]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Summary
| Side Reaction | Influencing Factors | Typical Outcome | Mitigation Strategy |
| Isomer Formation (Amination) | Nature of the amine, solvent, base, catalyst, temperature | Mixture of 2-amino and 4-amino isomers | Use of specific bases (e.g., LiHMDS), palladium catalysis, or tertiary amines can enhance selectivity for one isomer. |
| Disubstitution (Amination) | Stoichiometry of amine, reaction time, temperature | Formation of 2,4-diamino-6-methylpyrimidine | Use a slight excess of the amine (e.g., 1.1 eq.), monitor reaction progress closely. |
| Hydrolysis | Presence of water, high pH during workup, elevated temperatures | Formation of 2-Amino-6-methyl-4-pyrimidinol | Use anhydrous conditions, perform aqueous workup at low temperatures. |
| Incomplete Hydrolysis of Phosphorylated Intermediate (Chlorination) | Insufficient hydrolysis time or improper pH | Residual phosphorylated impurities | Ensure complete hydrolysis by stirring with water at a suitable temperature (e.g., 45-50°C) for an adequate time.[4] |
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-4-chloro-6-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Amino-4-chloro-6-methylpyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity after Recrystallization | Incomplete removal of starting materials or byproducts. | - Ensure the correct solvent system is used; 50% ethanol (B145695) is a common choice.[1][2] - Consider a multi-step purification approach, such as an initial wash with a non-polar solvent to remove organic impurities before recrystallization. - Perform a second recrystallization. |
| Co-precipitation of impurities. | - Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is too high, or the compound is melting. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the dissolution temperature is kept below the melting point of the compound (183-186 °C).[3] |
| Supersaturation of the solution. | - Add a small amount of additional solvent to the heated mixture to ensure complete dissolution before cooling. | |
| Persistent Yellow or Off-White Color | Presence of colored impurities. | - Treat the solution with activated carbon during the recrystallization process to adsorb colored compounds.[4] - Wash the crude product with a suitable solvent to remove colored impurities before the final purification step. |
| Low Recovery Yield | The compound is partially soluble in the cold recrystallization solvent. | - Minimize the amount of solvent used for recrystallization. - Cool the recrystallization mixture in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization during hot filtration. | - Pre-heat the filtration funnel and receiving flask. - Use a minimal amount of hot solvent to wash any crystals that form on the filter paper. | |
| Inconsistent Melting Point | Presence of impurities or residual solvent. | - Ensure the purified product is thoroughly dried under vacuum to remove any remaining solvent. - Check the purity using analytical methods like HPLC.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-amino-4-hydroxy-6-methylpyrimidine, byproducts from the chlorination reaction (e.g., compounds with incomplete chlorination), and residual chlorinating agents like phosphorous trichloride (B1173362) or phosphorus oxychloride.[1][2]
Q2: What is the recommended solvent for recrystallizing this compound?
A2: A mixture of 50% ethanol in water is a commonly cited and effective solvent for recrystallization.[1][2] Acetic acid can also be used as a solvent.[3]
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several methods:
-
Melting Point: A sharp melting point within the expected range (183-186 °C) is a good indicator of purity.[3]
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.[5]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.[2]
-
Elemental Analysis: Comparing the experimental percentages of C, H, and N with the theoretical values can confirm the compound's identity and purity.[1][2]
Q4: My product is insoluble in water. What are my options for purification?
A4: this compound is reported to be insoluble in water.[1] Purification can be achieved through recrystallization from organic solvents like ethanol or solvent mixtures such as 50% ethanol.[1][2] It is soluble in acetic acid.[3]
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Prepare a 50% ethanol-water solution.
-
Add a minimal amount of the 50% ethanol solvent to the flask, just enough to suspend the solid.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
(Optional) If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 50% ethanol.
-
Dry the purified crystals under vacuum to a constant weight.
-
Determine the melting point and assess the purity using an appropriate analytical method.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound | 5600-21-5 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound 97 5600-21-5 [sigmaaldrich.com]
- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 2-Amino-4-chloro-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-4-chloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 2-amino-4,6-dichloropyrimidine, and side-products from the synthesis, like over-chlorinated or hydrolyzed pyrimidine (B1678525) derivatives. Colored impurities may also be present due to degradation or complex side reactions.
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization, particularly from a solvent system like ethanol (B145695)/water, is often effective for removing bulk impurities. For more challenging separations or to achieve very high purity, column chromatography is recommended.
Q3: How can I remove colored impurities from my product?
A3: Treatment with activated carbon is an effective method for removing colored impurities. This is typically done by adding a small amount of activated carbon to a solution of the crude product, heating, and then filtering the carbon particles before proceeding with crystallization or another purification step.[1]
Q4: What is a suitable solvent for dissolving this compound for purification or analysis?
A4: Acetic acid is a good solvent for this compound. For chromatographic purposes, it can be dissolved in the mobile phase, and for recrystallization, solvents like ethanol are effective, often in combination with water.
Troubleshooting Guides
Recrystallization Issues
A common and effective method for purifying this compound is recrystallization. A frequently used solvent system is a mixture of ethanol and water.
Problem 1: Low or No Crystal Formation Upon Cooling
-
Possible Cause: The concentration of the compound in the solvent is too low (the solution is not saturated).
-
Solution:
-
Re-heat the solution to boiling.
-
Evaporate some of the solvent to increase the concentration of the product.
-
Allow the solution to cool slowly again.
-
If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Alternatively, add a seed crystal of pure this compound.
-
Problem 2: The Product "Oils Out" Instead of Crystallizing
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are depressing the melting point of the product.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Ensure a slow cooling rate. You can do this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Problem 3: Poor Recovery of the Product
-
Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
-
Solution:
-
After filtering the initial crop of crystals, concentrate the mother liquor by evaporation.
-
Cool the concentrated solution to obtain a second crop of crystals.
-
Be aware that the second crop may be less pure than the first and may require a separate recrystallization.
-
Column Chromatography Issues
Column chromatography is a powerful technique for separating this compound from persistent impurities.
Problem 1: Poor Separation of the Product from Impurities
-
Possible Cause: The chosen mobile phase (eluent) does not have the optimal polarity to differentiate between the product and impurities on the stationary phase (e.g., silica (B1680970) gel).
-
Solution:
-
Method Development with Thin-Layer Chromatography (TLC): Before running a column, optimize the solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from impurity spots.
-
Solvent System Selection: For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). You can adjust the ratio to achieve the desired separation. For this compound, which is a moderately polar compound, a good starting point for TLC analysis could be a 75:25 mixture of ethyl acetate/hexane.[2]
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, consider using a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run.
-
Problem 2: The Product is Tailing on the Column
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. Acidic or basic impurities in the silica gel can also cause tailing of polar compounds.
-
Solution:
-
Add a Modifier: Add a small amount of a polar solvent like methanol (B129727) or a base like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase to reduce strong interactions with the silica gel.
-
Reduce Sample Load: Ensure that the amount of crude product loaded onto the column is not excessive. A general rule of thumb is to load no more than 1-5% of the mass of the stationary phase.
-
Use High-Purity Silica Gel: Use high-quality silica gel for column chromatography.
-
Data Presentation
| Parameter | Recrystallization (Ethanol/Water) | Column Chromatography (Normal Phase) | Activated Carbon Treatment |
| Typical Purity Achieved | >98% (can be lower depending on initial purity) | >99% | N/A (used in conjunction with other methods) |
| Yield | 60-90% (can be lower with multiple crops) | 70-95% | >95% recovery of the compound |
| Impurity Type Removed | Removes less soluble and more soluble impurities effectively. | Highly effective for separating compounds with different polarities. | Primarily removes colored, high molecular weight, and non-polar impurities.[1] |
| Scale | Easily scalable from milligrams to kilograms. | Scalable, but can be resource-intensive for very large quantities. | Easily scalable. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 50% ethanol/water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf of ~0.3-0.5 for the product and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Improving Regioselectivity in Reactions with 2-Amino-4-chloro-6-methylpyrimidine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involving 2-Amino-4-chloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?
A1: For many substituted chloropyrimidines, nucleophilic attack is favored at the C4 position. The pyrimidine (B1678525) ring is electron-deficient, which facilitates SNAr reactions. In the case of this compound, the C4 position is generally the more reactive site for nucleophilic substitution. This preference is due to the electronic activation by the ring nitrogen atoms. However, the presence of an electron-donating amino group at C2 and a methyl group at C6 can influence the electronic distribution and may affect the degree of selectivity.
Q2: How do the substituents (2-amino and 6-methyl) on the pyrimidine ring influence regioselectivity?
A2: The 2-amino group is an electron-donating group (EDG), which can increase the electron density of the pyrimidine ring. The 6-methyl group is also a weak EDG. While the inherent reactivity of the C4 position in chloropyrimidines is higher, strong EDGs at the C2 or C6 position can sometimes direct substitution to the other chloro-position in dichloropyrimidines. In the case of this compound, the primary site of reaction is still expected to be the C4 position, but the presence of these EDGs might require careful optimization of reaction conditions to achieve high regioselectivity.
Q3: Which palladium-catalyzed cross-coupling reactions are commonly used with this compound, and what is the expected regioselectivity?
A3: Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are two of the most common and powerful cross-coupling reactions used with aryl chlorides, including this compound. Similar to SNAr reactions, these palladium-catalyzed couplings are generally expected to occur selectively at the more reactive C4 position. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity.[1]
Q4: Can I achieve substitution at the C2-amino position?
A4: Direct substitution of the C2-amino group is generally not a favorable reaction pathway under typical nucleophilic substitution or cross-coupling conditions. The primary reactive site for these transformations is the C4-chloro position. Functionalization of the C2-amino group itself would typically involve reactions characteristic of primary amines, such as acylation or alkylation, under appropriate conditions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | High temperatures can sometimes lead to the formation of thermodynamic byproducts and reduce regioselectivity. Try lowering the reaction temperature and extending the reaction time. |
| Incorrect Choice of Base | The nature and strength of the base can significantly influence the regioselectivity. For SNAr, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often used. For cross-coupling reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. Screen a variety of bases to find the optimal one for your specific reaction. |
| Suboptimal Solvent | The polarity of the solvent can affect the reaction pathway. For SNAr, polar aprotic solvents like DMF or DMSO are often effective. For Suzuki and Buchwald-Hartwig reactions, solvents like 1,4-dioxane, toluene, or THF are frequently used, often with some water for Suzuki couplings. Experiment with different solvent systems. |
| Catalyst/Ligand System (for Cross-Coupling) | The choice of palladium precursor and phosphine (B1218219) ligand is critical for regioselectivity in cross-coupling reactions. For Buchwald-Hartwig aminations, bulky electron-rich ligands can be beneficial.[2] For Suzuki couplings, a range of phosphine ligands can be screened. |
Issue 2: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Cross-Coupling) | Ensure the palladium catalyst is active. Use fresh catalyst and ensure the reaction is set up under an inert atmosphere (nitrogen or argon) to prevent catalyst decomposition. |
| Insufficiently Activated Nucleophile/Reagents | For SNAr with weak nucleophiles, a stronger base might be needed to deprotonate the nucleophile. For Suzuki couplings, ensure the quality of the boronic acid. |
| Low Reaction Temperature | Some reactions require higher temperatures to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for byproduct formation. |
| Poor Solubility of Starting Materials | Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system or gentle heating. |
| Starting Material Decomposition | The pyrimidine ring or the coupling partners might be sensitive to strong bases or high temperatures. Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the appearance of decomposition products. If decomposition is observed, try milder reaction conditions (e.g., weaker base, lower temperature). |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Reaction Scheme:
Caption: General SNAr amination reaction.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., DMF, DMSO, or 1,4-dioxane)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the anhydrous solvent to dissolve the starting material.
-
Add the amine (1.1 - 1.5 eq.) to the reaction mixture.
-
Add the base (1.5 - 2.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data (Representative):
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | TEA | DMF | 100 | 12 | 85 |
| 2 | Piperidine | DIPEA | Dioxane | 110 | 8 | 92 |
| 3 | Aniline | K₂CO₃ | DMSO | 120 | 24 | 75 |
Note: Data is representative and based on reactions with similar pyrimidine substrates. Optimization may be required.
Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3]
Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add this compound (1.0 eq.), arylboronic acid (1.2-1.5 eq.), and base (2.0-3.0 eq.).
-
Add the palladium catalyst (1-5 mol%) and ligand (if used).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Quantitative Data (Representative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 91 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | Cs₂CO₃ | DMF/H₂O | 90 | 24 | 78 |
Note: Data is representative and based on reactions with similar pyrimidine substrates. Optimization may be required.
Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.[4]
Reaction Scheme:
Caption: General Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), ligand, and base (1.4-2.0 eq.) to a dry reaction flask.
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Quantitative Data (Representative):
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 90 |
| 2 | n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 110 | 18 | 82 |
| 3 | Indoline | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | Toluene | 90 | 24 | 88 |
Note: Data is representative and based on reactions with similar pyrimidine substrates. Optimization may be required.
Reaction Pathways
Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: The two-step addition-elimination mechanism of SNAr.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination Catalytic Cycle
References
Troubleshooting low yield in 2-Amino-4-chloro-6-methylpyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Amino-4-chloro-6-methylpyrimidine.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common method of chlorinating 2-amino-4-hydroxy-6-methylpyrimidine (B160893) with phosphorus oxychloride (POCl₃).
Q1: My reaction resulted in a very low yield of the desired this compound. What are the most likely causes?
Several factors can contribute to a low yield. The most common issues are related to the quality of the chlorinating agent, reaction conditions, and the work-up procedure. Key areas to investigate include:
-
Inactive Phosphorus Oxychloride (POCl₃): POCl₃ is highly sensitive to moisture and can hydrolyze over time, leading to reduced reactivity.
-
Suboptimal Reaction Temperature: The chlorination of hydroxypyrimidines requires heating. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[1]
-
Insufficient Reaction Time: The conversion may be incomplete if the reaction is not allowed to proceed for a sufficient duration.
-
Presence of Moisture: Any moisture in the reaction setup, including wet glassware or starting material, will consume the POCl₃ and reduce the yield.
-
Improper Work-up: The quenching and purification steps are critical for isolating the final product. Incorrect pH adjustment or inefficient extraction can lead to significant product loss.
Q2: I observe a dark, tarry residue in my reaction flask instead of the expected product. What causes this and how can I prevent it?
The formation of a dark, tarry residue is a strong indication of product and/or starting material decomposition. This is typically caused by:
-
Excessive Heat: Overheating the reaction mixture is a primary cause of decomposition.[1] It is crucial to maintain a controlled and appropriate reaction temperature.
-
Concentrated Reaction Conditions: Running the reaction neat (without a solvent) can sometimes lead to localized overheating and decomposition.
To prevent this, consider the following:
-
Precise Temperature Control: Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature.
-
Solvent Use: While many procedures are solvent-free, using a high-boiling inert solvent can help to better moderate the reaction temperature.
Q3: The reaction seems to be incomplete, with a significant amount of starting material remaining. What steps can I take to improve the conversion?
Incomplete conversion is a common issue that can be addressed by optimizing several reaction parameters:
-
Use Fresh or Distilled POCl₃: Ensure the chlorinating agent is active. If the reagent is old, consider using a fresh bottle or distilling it before use.[1]
-
Increase Reaction Temperature or Time: Gradually increase the reaction temperature or prolong the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and handle the starting materials in a way that minimizes exposure to atmospheric moisture.
-
Molar Ratio of Reagents: While an excess of POCl₃ is often used, ensure the stoichiometry is appropriate for the scale of your reaction.
Q4: What are the common side products in this reaction, and how can I minimize their formation?
A potential side reaction during the chlorination of hydroxypyrimidines is the formation of phosphorylated intermediates. While these can often be hydrolyzed to the desired product during the aqueous work-up, other undesired byproducts can form. To minimize side product formation:
-
Control the Reaction Temperature: As mentioned, avoiding excessive heat is crucial to prevent decomposition and the formation of complex byproduct mixtures.[1]
-
Careful Work-up: The quenching of the reaction mixture with ice-cold water should be performed slowly and with vigorous stirring in a well-ventilated fume hood to manage the exothermic reaction and the evolution of HCl gas.[1]
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-hydroxy-6-methylpyrimidine | [2] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2] |
| Molar Ratio (Starting Material:POCl₃) | Approximately 1:10 | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | Until the mixture becomes homogeneous | [2] |
| Reported Yield | 54% | [2] |
Experimental Protocols
Synthesis of this compound from 2-Amino-4-hydroxy-6-methylpyrimidine[2]
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
25% Ammonia (B1221849) solution
-
50% Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.
-
Heat the mixture to reflux. Continue refluxing until the mixture becomes homogeneous.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully and slowly pour the cooled residue onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.
-
Filter the precipitate and wash it thoroughly with cold water.
-
Recrystallize the crude product from 50% ethanol.
-
Dry the purified product to a constant weight. The expected yield is approximately 3.7 g (54%).
Mandatory Visualization
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
References
Technical Support Center: Recrystallization of 2-Amino-4-chloro-6-methylpyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals, offering targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization of 2-Amino-4-chloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] While specific solubility data for this compound is limited, data for the structurally similar 2-Amino-4-chloro-6-methoxypyrimidine can provide a strong starting point for solvent screening.[2] Based on this, solvents like ethanol, isopropanol, ethyl acetate, or toluene (B28343) are good candidates to evaluate.[1][2] Acetic acid is also a reported solvent for this compound, with a solubility of 50 mg/mL.[3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.[1]
Q2: How do I perform a two-solvent recrystallization for this compound?
A two-solvent system is useful when no single solvent provides the desired solubility characteristics.[4][5] This involves a "good" solvent in which the compound is soluble and a miscible "poor" or "anti-solvent" in which the compound is insoluble.[5][6]
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., a solvent from the higher solubility list like acetone (B3395972) or ethyl acetate).
-
While the solution is still hot, add the "poor" solvent (e.g., a non-polar solvent like hexanes or water) dropwise until the solution becomes slightly cloudy (turbid).[4][7]
-
If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
Q3: My compound is not dissolving in the chosen solvent, even when heated. What should I do?
This indicates poor solubility in the selected solvent.[4] You can try a different solvent with a higher polarity. For pyrimidine (B1678525) derivatives, polar aprotic solvents can be effective.[8][9] Alternatively, a solvent mixture can be employed.[4] For instance, if your compound has low solubility in a non-polar solvent but is soluble in a more polar one, dissolve the compound in a minimum amount of the hot polar solvent and then slowly add the hot non-polar solvent until turbidity is observed.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used).[6] | Reheat the solution and evaporate some of the solvent to increase the concentration.[6][10] Allow the concentrated solution to cool again. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) to decrease the overall solubility.[6] | |
| The solution is supersaturated but requires a nucleation site to initiate crystal growth. | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution or by adding a "seed crystal" of the pure compound.[1][10] | |
| The compound "oils out" instead of forming crystals. | The compound is coming out of solution at a temperature above its melting point.[1] | Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent.[1][10] |
| The cooling rate is too fast.[4][11] | Allow the solution to cool more slowly. Insulate the flask to decrease the rate of cooling.[5][11] | |
| The presence of significant impurities can lower the melting point of the mixture. | Consider purifying the material by another method, such as column chromatography, before attempting recrystallization.[4] | |
| Low recovery of crystalline product. | The compound has significant solubility in the cold solvent.[6] | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[5] |
| Too much solvent was used initially. | Minimize the amount of hot solvent used to dissolve the compound initially. | |
| Premature crystallization occurred during hot filtration. | Pre-warm the funnel and filter paper, and use a stemless funnel to prevent cooling and crystallization in the funnel stem. | |
| Colored impurities are present in the final crystals. | Impurities are co-crystallizing with the product.[6] | Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary small-scale tests, choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot (e.g., ethanol, isopropanol, or ethyl acetate).[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5] Avoid adding an excess of solvent.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. To promote the formation of larger crystals, you can insulate the flask.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.[4][5]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[5]
Data Presentation
Table 1: Solubility of 2-Amino-4-chloro-6-methoxypyrimidine in Various Solvents at Different Temperatures
Note: This data is for a closely related compound and should be used as a guide for solvent selection for this compound.[2]
| Solvent | Solubility (mole fraction) at 273.15 K (0 °C) | Solubility (mole fraction) at 323.15 K (50 °C) |
| N,N-dimethylformamide | 0.045 | 0.135 |
| 1,4-Dioxane | 0.021 | 0.065 |
| Acetone | 0.015 | 0.050 |
| Ethyl acetate | 0.010 | 0.035 |
| Chloroform | 0.008 | 0.030 |
| Acetonitrile | 0.006 | 0.025 |
| n-Propanol | 0.006 | 0.025 |
| Ethanol | 0.005 | 0.020 |
| Isopropanol | 0.005 | 0.020 |
| Methanol | 0.004 | 0.018 |
| Toluene | 0.002 | 0.010 |
| Ethylbenzene | 0.001 | 0.008 |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 9. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. benchchem.com [benchchem.com]
Preventing byproduct formation in 2-Amino-4-chloro-6-methylpyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method is the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (also known as isocytosine) using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] This reaction effectively replaces the hydroxyl group at the 4-position with a chlorine atom.
Q2: My chlorination reaction is not proceeding to completion, and I'm recovering unreacted starting material. What are the likely causes?
Incomplete chlorination can stem from several factors:
-
Insufficient Chlorinating Agent: Ensure an adequate molar excess of phosphorus oxychloride is utilized.
-
Low Reaction Temperature: The conversion of the hydroxyl group to a chloro group typically requires elevated temperatures. Most protocols specify refluxing the reaction mixture.[1]
-
Short Reaction Time: The reaction may require several hours at reflux to achieve full conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Moisture Contamination: Phosphorus oxychloride is highly reactive with water. Any moisture in the reaction flask or on the starting material will consume the reagent and reduce its effectiveness. Ensure all glassware is thoroughly dried and the starting material is anhydrous.
-
Poor Quality of POCl₃: Over time, POCl₃ can degrade, especially if not stored properly. Using a fresh or distilled batch of phosphorus oxychloride is recommended for optimal results.
Q3: I'm observing a significant amount of byproducts in my reaction. What are the common side-products and how can I minimize their formation?
A primary byproduct concern is the formation of phosphorylated intermediates. In analogous syntheses, such as that for 2-amino-4,6-dichloropyrimidine, the formation of a 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride byproduct is well-documented. It is highly probable that a similar phosphorylated species involving the 2-amino group is formed in this synthesis.
Another potential byproduct is the di-chlorinated species, 2-amino-4,6-dichloropyrimidine , if the starting material contains impurities or if reaction conditions are too harsh.
To minimize byproduct formation:
-
Control Reaction Temperature: While high temperatures are necessary, excessive heat can lead to decomposition and the formation of dark, tarry residues. Maintain a controlled reflux.
-
Optimize Reagent Stoichiometry: While an excess of POCl₃ is needed, a very large excess might promote side reactions.
-
Post-Reaction Hydrolysis: A controlled hydrolysis step during work-up can be crucial. As documented for the di-chloro analogue, adding the reaction mixture to ice water and carefully adjusting the pH can help to hydrolyze phosphorylated byproducts, potentially increasing the yield of the desired product.[1]
Q4: The isolated product is an oil or has a low melting point. What could be the issue?
This often indicates the presence of impurities.
-
Residual POCl₃: Ensure that the excess phosphorus oxychloride is completely removed under reduced pressure after the reaction is complete.[1]
-
Byproducts: The presence of the byproducts mentioned in Q3 can lower the melting point and alter the physical appearance of the final product.
-
Purification: Recrystallization is an effective method for purifying the crude product. A common solvent system for recrystallization is a mixture of ethanol (B145695) and water.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or ensure the reaction is at a consistent reflux. Verify the quality and quantity of POCl₃. |
| Formation of byproducts. | Implement a controlled hydrolysis step during work-up by quenching the reaction mixture in ice water and adjusting the pH. | |
| Mechanical loss during work-up. | Ensure complete precipitation of the product before filtration. Wash the precipitate with cold water to minimize dissolution. | |
| Product is Dark or Tarry | Reaction temperature too high, leading to decomposition. | Maintain a controlled and steady reflux. Avoid localized overheating. |
| Impurities in starting material. | Ensure the purity of the 2-amino-4-hydroxy-6-methylpyrimidine starting material. | |
| Inconsistent Results | Variable moisture content. | Thoroughly dry all glassware and reagents before use. |
| Inconsistent reaction monitoring. | Use TLC to monitor the reaction progress to ensure consistent reaction completion between batches. |
Experimental Protocols
Synthesis of this compound from 2-Amino-4-hydroxy-6-methylpyrimidine[1]
This protocol provides a general framework for the synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-hydroxy-6-methylpyrimidine | 125.13 | 6.0 g | 0.048 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 35 mL | ~0.374 |
| 25% Aqueous Ammonia (B1221849) | - | As needed | - |
| 50% Ethanol | - | As needed for recrystallization | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 6.0 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.
-
Heating: Heat the mixture to reflux. The reaction is typically continued until the mixture becomes a homogeneous solution.
-
Removal of Excess Reagent: After the reaction is complete (as determined by TLC or disappearance of starting material), cool the mixture and remove the excess phosphorus oxychloride under reduced pressure.
-
Work-up: Carefully add the cooled residue to ice water. Adjust the pH of the resulting suspension to 8 using a 25% aqueous ammonia solution.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from 50% ethanol. Dry the purified crystals to a constant mass.
Expected Yield and Properties:
| Property | Value |
| Yield | 3.7 g (54%) |
| Melting Point | 188 °C |
| TLC Rf | 0.79 |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-4-chloro-6-methylpyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent industrial method is the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) using a dehydrating chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction effectively replaces the hydroxyl group with a chlorine atom.
Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a larger scale?
A2: Phosphorus oxychloride reacts violently and exothermically with water, releasing corrosive hydrochloric acid (HCl) gas. It is crucial to work in a well-ventilated area, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A nearby emergency shower and eyewash station are essential.
Q3: How can I control the exothermic nature of the chlorination reaction during scale-up?
A3: Effective temperature control is critical. This can be achieved through:
-
Slow, controlled addition of reagents: Adding the 2-amino-4-hydroxy-6-methylpyrimidine to the POCl₃ in portions or as a slurry.
-
Efficient cooling: Utilizing a reactor with a cooling jacket and a reliable chilling system.
-
Monitoring the internal temperature: Using a calibrated temperature probe to ensure the reaction temperature does not exceed the desired range.
Q4: What is the safest way to quench a large-scale reaction involving excess POCl₃?
A4: A "reverse quench" is the recommended and safest procedure. This involves slowly and carefully adding the reaction mixture to a chilled vessel containing crushed ice or a cold, dilute aqueous base (like sodium bicarbonate or sodium hydroxide (B78521) solution) with vigorous stirring. Never add water or base directly to the reaction vessel containing POCl₃, as this can cause a violent, uncontrolled reaction.
Q5: What are the common impurities or byproducts I should be aware of?
A5: The most common byproduct is 2-amino-4,6-dichloropyrimidine (B145751), which can form if the reaction temperature is too high or the reaction time is excessively long. Residual starting material (2-amino-4-hydroxy-6-methylpyrimidine) may also be present if the reaction is incomplete. Inorganic phosphorus-containing byproducts can also form during the workup.
Troubleshooting Guide
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| SYN-001 | Low Yield | 1. Incomplete reaction. 2. Degradation of product during workup. 3. Loss of product during isolation. | 1. Ensure sufficient reaction time and temperature. Monitor reaction progress using TLC or HPLC. 2. Maintain low temperatures during the quenching and neutralization steps. 3. Optimize the crystallization and filtration process to minimize losses. |
| SYN-002 | Product is Dark or Discolored | 1. Reaction temperature was too high, leading to side reactions. 2. Impurities in the starting material. | 1. Maintain strict temperature control during the reaction. 2. Use high-purity starting materials. 3. Consider a charcoal treatment of the crude product solution before crystallization. |
| SYN-003 | Difficulty Filtering the Product | 1. Very fine crystals or an oily precipitate formed. 2. Incomplete neutralization, leading to a sticky solid. | 1. Optimize the crystallization conditions (e.g., slower cooling, different solvent system) to obtain larger crystals. 2. Ensure the pH of the solution is in the recommended range before filtration. |
| SYN-004 | Presence of 2-amino-4,6-dichloropyrimidine Impurity | 1. Excessively high reaction temperature. 2. Prolonged reaction time. | 1. Carefully control the reaction temperature within the specified range. 2. Monitor the reaction to determine the optimal reaction time and avoid over-reaction. |
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol is intended for a larger laboratory or pilot-plant scale. All operations should be conducted in a suitable chemical fume hood or a well-ventilated area with appropriate safety precautions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-hydroxy-6-methylpyrimidine | 125.13 | 1.00 kg | 7.99 mol |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.68 L (6.00 kg) | 39.13 mol |
| Ice | - | 20 kg | - |
| 30% Aqueous Sodium Hydroxide | 40.00 | As needed | - |
| Ethanol | 46.07 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a thermocouple, charge the phosphorus oxychloride (3.68 L). Begin stirring and cool the POCl₃ to 0-5 °C using a cooling jacket.
-
Reagent Addition: Slowly add the 2-amino-4-hydroxy-6-methylpyrimidine (1.00 kg) in portions over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
POCl₃ Removal: Cool the reaction mixture to 40-50 °C. Distill off the excess POCl₃ under reduced pressure.
-
Quenching: In a separate 50 L reactor, prepare a quench mixture of crushed ice (20 kg) and water (10 L). With vigorous stirring, slowly add the cooled reaction residue to the ice-water slurry over 2-3 hours, maintaining the quench temperature below 20 °C.
-
Neutralization and Isolation: Cool the resulting slurry to 0-5 °C. Slowly add 30% aqueous sodium hydroxide solution to adjust the pH to 8-9, while maintaining the temperature below 10 °C. The product will precipitate as a solid.
-
Filtration and Washing: Filter the solid product using a suitable filter press or centrifuge. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an ethanol/water mixture (typically around 50:50 v/v) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved. A typical yield is 54-65%.[1]
Process Diagrams
Experimental Workflow
References
Alternative chlorinating agents for 2-Amino-4-chloro-6-methylpyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-chloro-6-methylpyrimidine, with a focus on alternative chlorinating agents to the commonly used phosphorus oxychloride (POCl₃). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative chlorinating agents for the synthesis of this compound from 2-Amino-4-hydroxy-6-methylpyrimidine?
While phosphorus oxychloride (POCl₃) is a standard reagent, alternatives include thionyl chloride (SOCl₂) and, more broadly for chlorination of electron-rich heterocycles, N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The choice of reagent can influence reaction conditions, yield, and byproduct profile.
Q2: What are the typical side reactions or impurities encountered during the chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine?
Common side reactions and impurities include:
-
Incomplete reaction: Residual starting material (2-Amino-4-hydroxy-6-methylpyrimidine) may remain.
-
Hydrolysis: The chlorinated product can hydrolyze back to the hydroxy starting material during aqueous workup.
-
Over-chlorination: While less common for this specific mono-chlorination, reaction at other positions on the pyrimidine (B1678525) ring is a possibility under harsh conditions.
-
N-Chlorination: The amino group can potentially react with some chlorinating agents, though this is less favored.
-
Tar formation: Decomposition of starting material or product under forcing reaction conditions can lead to the formation of polymeric tars.
Q3: How can I monitor the progress of the chlorination reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system should be developed to clearly separate the starting material, product, and any major byproducts. For example, a mixture of ethyl acetate (B1210297) and hexanes can be effective. The disappearance of the starting material spot is a good indicator of reaction completion.
Q4: What are the safety precautions for handling these chlorinating agents?
All chlorinating agents mentioned are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water.
-
Thionyl chloride (SOCl₂): Corrosive and toxic. Reacts with water to release toxic gases (HCl and SO₂).
-
Sulfuryl chloride (SO₂Cl₂): Corrosive and toxic. Reacts with water.
-
N-chlorosuccinimide (NCS): Irritant.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction temperature and/or time. Monitor by TLC. - Ensure the starting material is sufficiently soluble or well-stirred in the reaction medium. - For less reactive substrates, consider the addition of a catalytic amount of a tertiary amine like pyridine (B92270) or N,N-dimethylformamide (DMF) when using SOCl₂. |
| Reagent Decomposition | - Use freshly distilled or high-purity chlorinating agents. Thionyl chloride, in particular, can decompose over time. |
| Hydrolysis During Workup | - Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. - Neutralize the acidic mixture promptly with a base (e.g., ammonia (B1221849), sodium bicarbonate) while keeping the temperature low. - Extract the product into an organic solvent immediately after neutralization. |
| Product Loss During Purification | - Optimize the recrystallization solvent system to maximize recovery. - If using column chromatography, ensure the product is stable on silica (B1680970) gel. |
Issue 2: Presence of Starting Material in the Final Product
| Possible Cause | Suggested Solution |
| Insufficient Chlorinating Agent | - Ensure the stoichiometry of the chlorinating agent is adequate. A molar excess is often required. |
| Reaction Not Driven to Completion | - Extend the reaction time or increase the temperature, carefully monitoring for byproduct formation by TLC. |
| Inefficient Quenching | - A slow or inefficient quench can lead to localized heating and decomposition of the product or reversion to the starting material. Ensure rapid and efficient mixing with ice/water. |
Issue 3: Formation of Tarry Byproducts
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | - Lower the reaction temperature and extend the reaction time if necessary. |
| Prolonged Reaction Time | - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Presence of Impurities | - Use pure starting materials and reagents. |
Data Presentation: Comparison of Chlorinating Agents
| Chlorinating Agent | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent. | 54%[1] | Well-established method, effective for many hydroxypyrimidines. | Highly corrosive and toxic, requires high temperatures, workup can be hazardous. |
| Thionyl Chloride (SOCl₂) | Reflux in a suitable solvent (e.g., ethanol), often with a catalytic amount of DMF. | ~85% (for a similar substrate)[2] | Milder than POCl₃, gaseous byproducts are easily removed. | Can be less reactive than POCl₃, may require a catalyst. |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane at 0°C to room temperature (for activated arenes). | Not reported for this specific substrate. | Can be a mild and selective chlorinating agent. | Reactivity with hydroxypyrimidines is not well-documented. |
| N-Chlorosuccinimide (NCS) | Acetic acid at 55°C (for other heterocycles). | Not reported for this specific substrate. | Mild and easy to handle solid reagent. | May require activation (e.g., with acid) and can have lower reactivity. |
Experimental Protocols
Method 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from established literature procedures.[1]
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine (6 g)
-
Phosphorus oxychloride (35 mL, freshly distilled)
-
Ice water
-
25% Ammonia solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Amino-4-hydroxy-6-methylpyrimidine (6 g) and freshly distilled phosphorus oxychloride (35 mL).
-
Heat the mixture to reflux with stirring until the solution becomes homogeneous.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the excess phosphorus oxychloride under vacuum.
-
Carefully add the residue to ice water with vigorous stirring.
-
Adjust the pH of the resulting suspension to 8 with a 25% ammonia solution.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from 50% ethanol.
-
Dry the purified product to a constant weight. Expected yield: ~3.7 g (54%).
Method 2: Chlorination using Thionyl Chloride (SOCl₂) (Representative Protocol)
This protocol is based on the chlorination of a structurally similar dinitropyrimidinol and should be optimized for 2-Amino-4-hydroxy-6-methylpyrimidine.[2]
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine
-
Ethanol
-
Thionyl chloride
-
Saturated sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Dissolve 2-Amino-4-hydroxy-6-methylpyrimidine (0.5 mol) in ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Slowly add thionyl chloride (0.65 mol) dropwise to the stirred solution.
-
Heat the mixture to reflux and maintain for approximately 8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Carefully quench the residue with a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent system (e.g., methanol/water) to obtain the purified product.
Visualizations
Caption: Workflow for the synthesis of this compound using POCl₃.
Caption: Representative workflow for the synthesis using Thionyl Chloride (SOCl₂).
References
Technical Support Center: Monitoring 2-Amino-4-chloro-6-methylpyrimidine Reactions by TLC
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the reaction progress of 2-Amino-4-chloro-6-methylpyrimidine by Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a general-purpose TLC solvent system for monitoring reactions of this compound?
A common starting point for developing a TLC solvent system for the analysis of this compound and its derivatives is a mixture of a non-polar and a polar solvent, such as hexane (B92381) and ethyl acetate.[1] A typical starting ratio is 7:3 (Hexane:Ethyl Acetate). The polarity can be adjusted based on the observed separation. For basic compounds like aminopyrimidines, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1%) to the mobile phase can help to reduce streaking and improve spot shape.
Q2: My TLC spots are streaking. What are the common causes and solutions?
Streaking is a frequent issue in TLC and can be caused by several factors:
-
Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.
-
Solution: Dilute your reaction mixture sample before spotting it on the plate.
-
-
Inappropriate Solvent System: The chosen mobile phase may not be suitable for your compounds.
-
Solution: Adjust the polarity of your solvent system. If your compound is very polar, you may need to use a more polar mobile phase. For basic compounds like this compound and its derivatives, adding a small amount of triethylamine or a few drops of ammonia (B1221849) in methanol (B129727) to your eluent can significantly improve the spot shape.
-
-
Compound Insolubility: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking.
-
Solution: Ensure your sample is completely dissolved before spotting it on the TLC plate. If necessary, gently warm the sample or try a different spotting solvent.
-
-
Strong Interaction with Silica (B1680970) Gel: Basic compounds like aminopyrimidines can interact strongly with the acidic silica gel stationary phase, causing streaking.
-
Solution: As mentioned, adding a basic modifier to your eluent can help. Alternatively, you can use TLC plates with a different stationary phase, such as alumina.
-
Q3: I don't see any spots on my TLC plate after development. What should I do?
There are several potential reasons for not observing any spots on your TLC plate:
-
Non-UV Active Compounds: Your compounds may not be visible under UV light.
-
Solution: Use a chemical stain for visualization. A potassium permanganate (B83412) (KMnO₄) stain is a good general-purpose stain for many organic compounds and will show up as yellow spots on a purple background. An iodine chamber is another simple and often effective visualization method.[2]
-
-
Sample Too Dilute: The concentration of your compound in the spotted sample may be too low to be detected.
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application. You can also try concentrating your reaction aliquot before spotting.
-
-
Compound Evaporation: If your compound is volatile, it may have evaporated from the TLC plate during development or drying.
-
Solution: This is less common for pyrimidine (B1678525) derivatives but can be addressed by minimizing the time the plate is left to dry before visualization.
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent pool instead of moving up the plate.
-
Solution: Ensure the solvent level in the chamber is always below the spotting line.
-
Q4: The Rf values of my starting material and product are too similar. How can I improve the separation?
Poor separation between the starting material and the product can make it difficult to monitor the reaction progress.
-
Solution:
-
Change the Solvent System: Experiment with different solvent systems of varying polarities. A small change in the solvent ratio can sometimes lead to a significant improvement in separation. You can also try a completely different solvent system, for example, dichloromethane/methanol instead of hexane/ethyl acetate.
-
Use a Co-spot: A co-spot, where you spot the starting material and the reaction mixture in the same lane, can help to determine if the reaction has gone to completion. If the starting material is consumed, you will see a single spot for the product in the reaction mixture lane that is at a different Rf than the starting material.
-
Q5: How can I identify potential byproducts on the TLC plate?
The synthesis of 2-amino-4-substituted-6-methylpyrimidines can sometimes lead to byproducts. For instance, in a nucleophilic aromatic substitution reaction, if the nucleophile is an amine, a common byproduct can be the di-substituted product. This is typically more polar than the mono-substituted product and will therefore have a lower Rf value. It is also possible to have unreacted starting nucleophile which may or may not be visible on TLC depending on its properties.
Experimental Protocols
Protocol 1: General TLC Monitoring of a this compound Reaction
This protocol outlines a general procedure for monitoring a nucleophilic aromatic substitution reaction where this compound is the electrophile.
Materials:
-
Silica gel TLC plates (with F254 UV indicator)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: e.g., 7:3 Hexane:Ethyl Acetate with 0.5% Triethylamine
-
Visualization tools: UV lamp (254 nm), and/or a staining solution (e.g., potassium permanganate).
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spot the Plate:
-
In the 'SM' lane, spot a dilute solution of your starting this compound.
-
In the 'Rxn' lane, spot a small aliquot of your reaction mixture.
-
In the 'Co' lane, first spot the starting material, and then on top of the same spot, apply the reaction mixture.
-
-
Develop the Plate: Add the mobile phase to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Visualization: View the plate under a UV lamp (254 nm). Circle any dark spots with a pencil.
-
Staining: If spots are not UV-active or for better visualization, dip the plate into a potassium permanganate staining solution, then gently heat with a heat gun until yellow-brown spots appear against a purple background.[2]
-
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the 'Rxn' lane and the appearance of a new product spot indicate the reaction is progressing. The co-spot lane helps to confirm if the starting material has been consumed. Calculate the Rf values for all spots.
Data Presentation
The following table provides hypothetical Rf values for a typical nucleophilic substitution reaction of this compound with a generic amine nucleophile. Actual Rf values will vary depending on the specific nucleophile, reaction conditions, and the exact TLC solvent system used.
| Compound | Hypothetical Rf Value (7:3 Hexane:Ethyl Acetate + 0.5% TEA) | Appearance under UV (254 nm) | Appearance with KMnO₄ Stain |
| This compound (Starting Material) | 0.65 | Dark spot | Yellow-brown spot |
| Amine Nucleophile (Starting Material) | Varies | May or may not be visible | Varies |
| 2-Amino-4-(substituted-amino)-6-methylpyrimidine (Product) | 0.40 | Dark spot | Yellow-brown spot |
| Di-substituted byproduct | 0.20 | Dark spot | Yellow-brown spot |
Mandatory Visualization
Troubleshooting Workflow for TLC Analysis
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the TLC monitoring of the this compound reaction.
Caption: Troubleshooting workflow for common TLC issues.
References
Safe handling and storage of 2-Amino-4-chloro-6-methylpyrimidine
This guide provides essential safety information, handling protocols, and troubleshooting for researchers, scientists, and drug development professionals working with 2-Amino-4-chloro-6-methylpyrimidine (CAS No. 5600-21-5).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary concerns are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following PPE should be worn:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1][3]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1][4]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin exposure.[1][5]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[5][6]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] Keep it away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is between 15-25°C.
Q4: What should I do in case of accidental exposure?
A4: Immediate action is crucial in case of exposure:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6][7] Seek medical attention if irritation persists.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][5][6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]
Q5: How should I dispose of this compound waste?
A5: Dispose of contents and containers to an approved waste disposal plant.[1][4] All disposal practices must be in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains or the environment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Caking or clumping of the solid material | Improper storage (exposure to moisture) | Ensure the container is tightly sealed and stored in a dry environment. If clumping occurs, gently break up the material in a fume hood before use, ensuring appropriate PPE is worn. |
| Discoloration of the material | Exposure to light or contaminants | Store in a dark place.[8] If discoloration is observed, it may indicate degradation. It is advisable to use a fresh batch for sensitive experiments. |
| Irritation to skin or respiratory tract during handling | Inadequate ventilation or improper PPE | Always handle the compound in a well-ventilated area or a fume hood.[1][6][7] Ensure that appropriate PPE, including gloves, eye protection, and respiratory protection (if needed), is worn correctly. |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 5600-21-5 | [1] |
| Molecular Formula | C₅H₆ClN₃ | [9] |
| Molecular Weight | 143.57 g/mol | [9] |
| Melting Point | 183-186 °C | [9] |
| Form | Solid | [9] |
| Solubility | Acetic acid: soluble 50 mg/mL | [9] |
Experimental Workflow: Safe Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
Emergency Response Signaling Pathway
Caption: Emergency response pathway following accidental exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. This compound 97 5600-21-5 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-4-chloro-6-methylpyrimidine and 2-Amino-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, substituted pyrimidines are pivotal building blocks for a vast array of therapeutic agents. Their versatile reactivity allows for the synthesis of complex molecules with diverse biological activities. This guide provides an in-depth, objective comparison of the reactivity of two key pyrimidine (B1678525) derivatives: 2-Amino-4-chloro-6-methylpyrimidine and 2-Amino-4,6-dichloropyrimidine. The focus of this comparison is on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of such heterocyclic systems. This analysis is supported by available experimental data and detailed experimental protocols to aid researchers in selecting the optimal substrate for their synthetic endeavors.
Unveiling the Reactivity Landscape: Electronic Effects of Substituents
The reactivity of the pyrimidine ring towards nucleophilic attack is intrinsically linked to its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. The substituents at the C4 and C6 positions play a crucial role in modulating this reactivity.
In This compound , the methyl group at the C6 position is an electron-donating group (EDG) through an inductive effect. This electron donation slightly deactivates the pyrimidine ring towards nucleophilic attack by increasing the electron density at the carbon atoms.
Conversely, in 2-Amino-4,6-dichloropyrimidine , the chlorine atom at the C6 position is an electron-withdrawing group (EWG) due to its inductive effect. This additional electron-withdrawing substituent further depletes the electron density of the pyrimidine ring, rendering it more electrophilic and, consequently, more susceptible to nucleophilic attack.
Therefore, from a theoretical standpoint, 2-Amino-4,6-dichloropyrimidine is expected to be more reactive towards nucleophiles in SNAr reactions than this compound. The presence of a second chlorine atom enhances the electrophilicity of the carbon centers at the C4 and C6 positions, facilitating the formation of the Meisenheimer intermediate, which is a key step in the SNAr mechanism.
Quantitative Reactivity Comparison: A Data-Driven Analysis
| Pyrimidine Derivative | Nucleophile | Reaction Conditions | Product | Yield (%) |
| This compound | Substituted Amines | Microwave, Propanol (B110389), Triethylamine (B128534), 120-140 °C, 15-30 min | 2-Amino-4-(substituted amino)-6-methylpyrimidines | 54-89 |
| 2-Amino-4,6-dichloropyrimidine | Aniline | Triethylamine, 80-90 °C, solvent-free | 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | High |
| 2-Amino-4,6-dichloropyrimidine | Benzylamine | Triethylamine, 80-90 °C, solvent-free | 6-Chloro-4-(N-benzyl)-2,4-pyrimidinediamine | 88 |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | Fusion, Triethylamine | 2-Amino-4-(N-alkyl/arylamino)-6-chloropyrimidines | Good to Excellent |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | Ethanol (B145695), NaOH, Room Temperature, 1 h | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | 60[1] |
The available data, although not from direct comparative experiments, supports the theoretical prediction. 2-Amino-4,6-dichloropyrimidine generally provides high to excellent yields in nucleophilic substitution reactions under relatively mild conditions. While this compound also undergoes efficient amination, the use of microwave irradiation in some reported procedures suggests that more forcing conditions might be necessary to achieve high yields, which is consistent with its lower predicted reactivity.
Visualizing the Reaction Pathway and Workflow
To further elucidate the processes involved in the functionalization of these pyrimidines, the following diagrams, generated using the DOT language, illustrate the generally accepted mechanism for nucleophilic aromatic substitution and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: General experimental workflow for nucleophilic substitution.
Detailed Experimental Protocols
The following are representative experimental protocols for the nucleophilic aromatic substitution on this compound and 2-Amino-4,6-dichloropyrimidine. These protocols can be adapted for a variety of amine nucleophiles.
Protocol 1: Microwave-Assisted Amination of this compound
This protocol is adapted from a general procedure for the synthesis of 2-amino-4-(substituted amino)-6-methylpyrimidines.
Materials:
-
This compound
-
Substituted amine (primary or secondary)
-
Anhydrous propanol
-
Triethylamine (TEA)
-
Microwave reactor
-
Standard glassware for work-up and purification
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.0-1.2 mmol, 1.0-1.2 equiv.), and anhydrous propanol (2-3 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv.) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C and maintain for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-(substituted amino)-6-methylpyrimidine.
Protocol 2: Conventional Amination of 2-Amino-4,6-dichloropyrimidine
This protocol is a general procedure for the mono-amination of 2-Amino-4,6-dichloropyrimidine.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Amine (e.g., aniline, benzylamine)
-
Triethylamine (TEA)
-
Ethanol (or other suitable solvent, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, combine 2-Amino-4,6-dichloropyrimidine (1.0 mmol, 1.0 equiv.), the desired amine (1.0 mmol, 1.0 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.).
-
If using a solvent, add ethanol (5-10 mL). For a solvent-free reaction, ensure the reactants are well-mixed.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C (or reflux if using a solvent) with stirring.
-
Maintain the reaction at this temperature for 3-6 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with cold ethanol and then water, and dried.
-
If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-amino-4-amino-6-chloropyrimidine derivative.
Conclusion
2-Amino-4,6-dichloropyrimidine exhibits higher reactivity towards nucleophiles due to the presence of two electron-withdrawing chlorine atoms. This makes it an ideal substrate for reactions where high reactivity is desired, potentially allowing for milder reaction conditions and shorter reaction times.
This compound , on the other hand, is a less reactive substrate due to the electron-donating nature of the methyl group. This lower reactivity can be advantageous in multi-step syntheses where selectivity is crucial, as it may allow for the selective functionalization of other, more reactive sites in a complex molecule. However, achieving high yields in nucleophilic substitution reactions with this substrate may require more forcing conditions, such as higher temperatures or microwave irradiation.
Researchers and drug development professionals should carefully consider these differences in reactivity when designing their synthetic strategies to optimize reaction outcomes and achieve their desired target molecules efficiently.
References
A Comparative Guide to the Synthesis Efficiency of Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of pyrimidine (B1678525) intermediates is a critical chokepoint in the discovery and development of novel therapeutics. The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including a multitude of approved drugs. Consequently, the selection of an optimal synthetic route can significantly impact the speed, cost, and overall success of a drug development program. This guide provides an objective comparison of common methods for the synthesis of pyrimidine intermediates, supported by experimental data to inform methodological selection.
Comparative Analysis of Synthesis Methodologies
The following table summarizes quantitative data for several key methods for the synthesis of pyrimidine derivatives. The efficiency of these strategies can vary significantly in terms of reaction yields, times, and conditions.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (e.g., HCl) or Lewis Acid (e.g., CuCl₂) | Ethanol or Solvent-free | 3 - 4 hours | >90% |
| Microwave-Assisted Biginelli | Aldehyde, β-Ketoester, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2 - 5 minutes | 88 - 95% |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | Up to 93% |
| Synthesis of 2,4-Dichloropyrimidine | Uracil | Phosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂) | None or DMF | 3.5 hours | ~95% |
| Synthesis of 2,4,6-Trichloropyrimidine | Barbituric Acid | Phosphorus Oxychloride (POCl₃), Phosphorus Trichloride (PCl₃), Chlorine (Cl₂) | None | ~8 hours | 90 - 93% |
Visualizing the Synthetic Workflows
To illustrate the procedural flow of these synthetic approaches, the following diagrams depict the key stages of each method.
Unlocking the Therapeutic Potential of 2-Amino-4-chloro-6-methylpyrimidine Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 2-Amino-4-chloro-6-methylpyrimidine analogs, detailing their structure-activity relationships (SAR), particularly in the context of anticancer and kinase inhibition activities. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways.
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1] Analogs of this compound have demonstrated significant potential as anticancer agents and inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.
Comparative Analysis of Biological Activity
The biological efficacy of this compound analogs is profoundly influenced by the nature of the substituent at the C4-position of the pyrimidine (B1678525) ring. By replacing the chloro group with various anilino or heterocyclic moieties, researchers have been able to modulate the potency and selectivity of these compounds against different biological targets.
Anticancer Activity
A study on a series of 2-amino-4-substituted-pyrimidine derivatives revealed their potential as cytotoxic agents against human cancer cell lines. The substitution of the C4-chloro group with different amines was found to be a key determinant of their anticancer activity.
| Compound ID | C4-Substituent | HCT116 EC50 (µM) | MCF7 EC50 (µM) |
| 1 | 4-Methylpiperazin-1-yl | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | 4-Methylpiperidin-1-yl | 272.48 ± 1.59 | 271.20 ± 1.27 |
| 3 | 4-(Pyrimidin-2-yl)piperazin-1-yl | 368.20 ± 2.02 | 335.23 ± 1.47 |
| 4 | 4-(4-Fluorophenyl)piperazin-1-yl | 334.54 ± 1.06 | 191.35 ± 1.22 |
| 5 | 4-(2-Fluorophenyl)piperazin-1-yl | 349.41 ± 1.14 | 252.07 ± 1.78 |
| 6 | 4-(4-Bromophenyl)piperazin-1-yl | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | 4-(4-Chlorophenyl)piperazin-1-yl | Not Reported | Not Reported |
| Doxorubicin (Control) | 2.00 | 0.98 |
Table 1: Anticancer activity of 2-amino-4-substituted-pyrimidine analogs against human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines.
From this dataset, it is evident that the nature of the substituent at the 4-position of the piperazine (B1678402) ring significantly impacts the cytotoxic activity. The presence of a 4-bromophenyl group (Compound 6) resulted in the most potent activity against both HCT116 and MCF7 cell lines, with EC50 values of 89.24 µM and 89.37 µM, respectively.[2][3] In contrast, the introduction of a 4-methylpiperidine (B120128) (Compound 2) led to a decrease in anticancer activity.
Kinase Inhibition
The 2-aminopyrimidine (B69317) core is a well-established hinge-binding motif for many protein kinases.[4] Modifications on this scaffold have led to the development of potent kinase inhibitors. For instance, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines have been explored as anti-cancer agents, with the heteroaryl group at the C2-position playing a crucial role in activity.[5][6] While specific IC50 data for this compound analogs against a wide range of kinases is not extensively available in single comprehensive studies, the general principles of pyrimidine-based kinase inhibition are well-documented. For example, derivatives of the related 2-anilinopyrimidine scaffold have been shown to inhibit class III receptor tyrosine kinases.
The development of potent and selective kinase inhibitors often involves targeting key signaling pathways implicated in cancer progression, such as the EGFR, MEK/ERK, and PI3K/Akt pathways.
Key Signaling Pathways
Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and for the rational design of more effective analogs.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: The MEK/ERK signaling cascade, a key regulator of cellular processes.
Caption: The PI3K/Akt signaling pathway, crucial for cell growth and survival.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
Synthesis of 2-Amino-4-substituted-pyrimidine Analogs
A general procedure for the synthesis of 2-amino-4-substituted-pyrimidine derivatives involves the nucleophilic aromatic substitution (SNAr) reaction of this compound with a desired amine.
Caption: General workflow for the synthesis of 2-amino-4-substituted-pyrimidine analogs.
Detailed Protocol:
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., isopropanol, DMF), add the desired substituted amine (1.1 mmol) and a base (e.g., triethylamine, diisopropylethylamine) (1.5 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-24 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-4-substituted-6-methylpyrimidine analog.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8][9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Assay
In vitro kinase assays are performed to determine the inhibitory activity of compounds against specific protein kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11]
Protocol (General):
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a specific peptide), and the test compound at various concentrations in a kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP to the mixture.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by plotting the percentage of kinase activity against the inhibitor concentration.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C4-position can significantly enhance the biological activity of these analogs. Further exploration of substitutions at this and other positions, guided by an understanding of the target biology and relevant signaling pathways, will undoubtedly lead to the discovery of more potent and selective drug candidates. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new derivatives in a consistent and reproducible manner.
References
- 1. researchgate.net [researchgate.net]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Potency of Substituted Pyrimidines: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, the pyrimidine (B1678525) scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides an objective comparison of the biological activities of various substituted pyrimidines, supported by experimental data and detailed methodologies for key assays. The strategic placement and nature of substituents on the pyrimidine ring profoundly influence their pharmacological effects, leading to a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
Anticancer Activity: Targeting the Engines of Cell Growth
Substituted pyrimidines have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4][5] Compounds like 5-fluorouracil, a pyrimidine analog, are established chemotherapeutic agents.[4] The structure-activity relationship is critical, with specific substitutions enhancing efficacy against various cancer cell lines.[2]
Comparative Anticancer Potency of Substituted Pyrimidines
| Compound Class | Target | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| Phenylpyrazalopyrimidines | Src Kinase | HT-29 (Colon) | IC50 = 60.4 µM | |
| Phenylpyrazalopyrimidines | Src Kinase | SK-OV-3 (Ovarian) | 79% inhibition at 50 µM | |
| Pyrido[4,3-d]pyrimidines | EGFR Tyrosine Kinase | A431 (Epidermoid) | IC50 = 8-40 nM | [6] |
| Morpholinopyrimidines | PI3K | C4-2 (Prostate) | 1.5-3 times more potent than ZSTK474 | [7] |
| Thienopyrimidines | Various | DU-145 (Prostate) | Significant activity | [8] |
| Pyrimido[4,5-d]pyrimidines | EGFR | HCT-116 (Colorectal) | Weak activity | [9] |
| Fused Pyrimidines | Various | HEPG2 (Liver) | Significant activity | [10] |
| Pyrimidine Thioglycosides | Various | PC-3 (Prostate) | High activity | [11] |
| Pyrimidine Thioglycosides | Various | HCT-116 (Colorectal) | Higher activity | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][12][13]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5][12]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[5][12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][12]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[2][13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[12]
Workflow for the MTT Cell Viability Assay.
Kinase Inhibitory Activity: A Focus on Targeted Cancer Therapy
Many substituted pyrimidines exert their anticancer effects by targeting specific protein kinases, which are often dysregulated in cancer.[15] Epidermal Growth Factor Receptor (EGFR) and Src tyrosine kinases are prominent targets for this class of compounds.[6] The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of the adenine (B156593) ring of ATP, allowing it to competitively bind to the ATP-binding site of kinases.[15]
Comparative Kinase Inhibitory Activity
| Compound Class | Target Kinase | Activity (IC50) | Reference |
| Pyrido[4,3-d]pyrimidines | EGFR | 0.5-10 nM | [6] |
| Phenylpyrazalopyrimidines | c-Src | 21.7-192.1 µM | |
| Pyrazolo[3,4-d]pyrimidines | BTK | Approved Drug (Ibrutinib) | [15] |
| Pyrazolo[3,4-d]pyrimidines | BRAFV600E | Potent Inhibition | [15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
The radiometric kinase assay is a gold standard method for directly measuring the catalytic activity of a kinase.[11][16]
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the target kinase.[11] The amount of radiolabeled substrate is then quantified.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the kinase buffer, the peptide substrate, the purified kinase enzyme, and the test compound (substituted pyrimidine) at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[11]
-
Stop Reaction and Spotting: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Allow the filter paper to dry, and then quantify the amount of radioactivity on each spot using a scintillation counter or a phosphorimager.[11]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without any inhibitor. Determine the IC50 value from a dose-response curve.
Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.
Antimicrobial and Antiviral Activity
Substituted pyrimidines exhibit a broad range of antimicrobial activities, including antibacterial and antifungal properties.[12][17] The mechanism of action can vary, with some compounds inhibiting essential enzymes in microorganisms.[18] Furthermore, a number of pyrimidine derivatives have demonstrated significant antiviral activity against a variety of viruses, including influenza and coronaviruses.[9][16]
Comparative Antimicrobial and Antiviral Activity
| Compound Class | Target Organism/Virus | Activity (MIC/EC50) | Reference |
| Chalcone Substituted Pyrimidines | E. coli (Gram-negative) | Appreciable activity | [13] |
| Thiophenyl Substituted Pyrimidine | MRSA (Gram-positive) | Higher potency than vancomycin | [18] |
| Aminoalkylamino Pyrimidines | Influenza A and B virus | EC50 = 0.01-0.1 µM | [16] |
| Pyrimido[4,5-d]pyrimidines | HCoV-229E, HCoV-OC43 | Weak but selective activity | [9] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[19]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the substituted pyrimidine compound in a suitable broth medium (e.g., Mueller-Hinton broth) directly in a 96-well plate.[19]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.[20]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity
Certain substituted pyrimidines have demonstrated potent anti-inflammatory effects by inhibiting key mediators of inflammation, such as nitric oxide (NO) and prostaglandin (B15479496) E2.[21][22] Their mechanism of action often involves the inhibition of enzymes like inducible nitric oxide synthase (iNOS).[21]
Comparative Anti-inflammatory Activity
| Compound Class | Assay | Activity | Reference |
| Pyridine and Pyrimidine Derivatives | Nitric Oxide Inhibition in RAW 264.7 cells | IC50 = 83.1-88.7 µM | [22] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide by cells, typically macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[23]
Procedure:
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[5]
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the substituted pyrimidine compounds for a short period (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[5][23]
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[23]
-
Absorbance Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance at 540-550 nm.[5][23]
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
Overview of Key Experimental Workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Influenza virus plaque assay [protocols.io]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mjas.analis.com.my [mjas.analis.com.my]
A Spectroscopic Showdown: Unmasking 2-Amino-4-chloro-6-methylpyrimidine and Its Chemical Ancestors
For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of synthetic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of the versatile chemical intermediate, 2-Amino-4-chloro-6-methylpyrimidine, and its key precursors: 2-Amino-4-hydroxy-6-methylpyrimidine and 2-Amino-4,6-dichloropyrimidine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, this guide illuminates the structural transformations from precursor to final product, supported by detailed experimental protocols.
The journey to synthesize this compound often begins with 2-Amino-4-hydroxy-6-methylpyrimidine, which is then chlorinated to form 2-Amino-4,6-dichloropyrimidine. Subsequently, a selective reaction yields the target molecule. This synthetic pathway provides a clear framework for a comparative spectroscopic analysis, revealing how changes in functional groups manifest in their respective spectra.
At a Glance: Spectroscopic Data Summary
The following tables provide a quantitative overview of the key spectroscopic features of this compound and its precursors.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2-Amino-4-hydroxy-6-methylpyrimidine | ~2.1 | Singlet | -CH₃ |
| ~5.5 | Singlet | Pyrimidine (B1678525) H | |
| ~6.8 | Broad Singlet | -NH₂ | |
| ~10.9 | Singlet | -OH | |
| 2-Amino-4,6-dichloropyrimidine | ~6.9 | Singlet | Pyrimidine H |
| ~7.5 | Broad Singlet | -NH₂ | |
| This compound | ~2.3 | Singlet | -CH₃ |
| ~6.5 | Singlet | Pyrimidine H | |
| ~7.2 | Broad Singlet | -NH₂ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Amino-4-hydroxy-6-methylpyrimidine | ~22.1 | -CH₃ |
| ~100-165 | Pyrimidine Ring | |
| 2-Amino-4,6-dichloropyrimidine | ~110-165 | Pyrimidine Ring |
| This compound | ~24.0 | -CH₃ |
| ~110-170 | Pyrimidine Ring |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-Amino-4-hydroxy-6-methylpyrimidine | ~3440 | O-H Stretch |
| ~3200-3400 | N-H Stretch | |
| ~1640 | C=O Stretch (from tautomer) | |
| ~1580 | C=N Stretch | |
| 2-Amino-4,6-dichloropyrimidine[1] | ~3470, ~3390 | N-H Asymmetric & Symmetric Stretch |
| ~1650 | N-H Scissoring | |
| ~1570 | C=N Stretch | |
| ~845, ~620 | C-Cl Stretch | |
| This compound | ~3300-3500 | N-H Stretch |
| ~1640 | N-H Bend | |
| ~1580 | C=N Stretch | |
| ~800 | C-Cl Stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Amino-4-hydroxy-6-methylpyrimidine | 125 | 110, 82, 67, 55 |
| 2-Amino-4,6-dichloropyrimidine | 163/165/167 | 128/130 ([M-Cl]⁺), 101/103 |
| This compound | 143/145 | 108 ([M-Cl]⁺), 81, 67 |
Table 5: UV-Visible (UV-Vis) Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| 2-Amino-4-hydroxy-6-methylpyrimidine | ~288 | Ethanol |
| 2-Amino-4,6-dichloropyrimidine | ~258, ~305 | Ethanol |
| This compound | ~240, ~310 | Ethanol |
Experimental Corner: The Protocols Behind the Data
Detailed and consistent experimental protocols are crucial for reproducible spectroscopic analysis. The following sections outline the methodologies used to acquire the data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of a suitable deuterated solvent, typically DMSO-d₆, in a clean NMR tube.
-
¹H NMR Acquisition : Spectra were recorded on a 400 MHz spectrometer. A standard single-pulse sequence was used with a spectral width of 0-12 ppm. Typically, 16 scans were acquired to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Spectra were acquired on the same instrument using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm. Due to the lower natural abundance of the ¹³C isotope, 1024 or more scans were necessary to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample (approximately 1 µg/mL) was prepared in a suitable volatile solvent like methanol (B129727) or acetonitrile.
-
Data Acquisition : Mass spectra were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source. The data was acquired in full scan mode to determine the molecular ion and the fragmentation pattern.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A stock solution of the compound was prepared in a UV-transparent solvent, such as ethanol, at a known concentration. Serial dilutions were performed to obtain solutions with absorbance values in the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Data Acquisition : The absorbance spectrum was recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm, using the pure solvent as a reference.
Visualizing the Connections: Synthesis and Analysis Workflows
To better illustrate the relationships between the compounds and the analytical process, the following diagrams were generated using the DOT language.
Caption: Synthetic pathway from precursors to the final product.
Caption: Generalized workflow for spectroscopic analysis.
In-Depth Spectroscopic Discussion
The transition from 2-Amino-4-hydroxy-6-methylpyrimidine to this compound involves significant changes in the substituent groups on the pyrimidine ring, which are clearly reflected in their spectra.
-
NMR Spectroscopy : The most apparent change in the ¹H NMR spectra is the disappearance of the hydroxyl proton signal and the shift in the pyrimidine ring proton's chemical environment. The introduction of the electron-withdrawing chlorine atoms in 2-Amino-4,6-dichloropyrimidine causes a downfield shift of the remaining ring proton compared to the hydroxy precursor. In the final product, the presence of both a methyl group and a chlorine atom influences the chemical shift of the ring proton, placing it between the two precursors.
-
Infrared Spectroscopy : The IR spectra provide a clear fingerprint of the functional group transformations. The broad O-H stretch in 2-Amino-4-hydroxy-6-methylpyrimidine is absent in the chlorinated derivatives. The appearance of strong C-Cl stretching bands in the low-frequency region for 2-Amino-4,6-dichloropyrimidine and this compound is a key indicator of successful chlorination.[1] The N-H stretching and bending vibrations of the amino group are present in all three compounds but may show slight shifts due to changes in the electronic environment of the pyrimidine ring.
-
Mass Spectrometry : The mass spectra confirm the molecular weights of the compounds and provide valuable structural information through their fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature in the spectra of the chlorinated compounds. For 2-Amino-4,6-dichloropyrimidine, the molecular ion region shows a characteristic cluster of peaks at m/z 163, 165, and 167, corresponding to the presence of two chlorine atoms.[2] Similarly, this compound exhibits a molecular ion cluster at m/z 143 and 145. The primary fragmentation pathway for the chlorinated compounds involves the loss of a chlorine radical.
-
UV-Visible Spectroscopy : The UV-Vis spectra reveal shifts in the electronic transitions due to the changes in conjugation and substituent effects. The replacement of the hydroxyl group with chlorine atoms alters the chromophore system, leading to shifts in the maximum absorption wavelengths (λmax). Generally, the introduction of chlorine atoms can cause a bathochromic (red) or hypsochromic (blue) shift depending on the specific electronic transitions involved.
This comparative guide provides a foundational understanding of the spectroscopic characteristics of this compound and its precursors. By leveraging this data, researchers can confidently identify these compounds, monitor reaction progress, and ensure the purity of their synthesized materials, ultimately accelerating the pace of drug discovery and development.
References
A Comparative Guide to the Purity Validation of 2-Amino-4-chloro-6-methylpyrimidine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2-Amino-4-chloro-6-methylpyrimidine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The purity of this compound is critical, as impurities can affect reaction yields, toxicity, and the efficacy of the final product. This document outlines detailed experimental protocols, presents comparative data, and offers guidance on selecting the most suitable method for your analytical needs.
Introduction to Purity Validation of this compound
This compound is a key building block in the synthesis of a variety of bioactive molecules. Its purity is a critical quality attribute that must be rigorously controlled. The common synthesis route involves the chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine using reagents like phosphorus oxychloride.[4] Potential impurities may include the unreacted starting material, di-chlorinated byproducts, and other related substances.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful and widely used technique for assessing the purity of pharmaceutical intermediates and active ingredients due to its high resolution, sensitivity, and accuracy.[5] This guide will focus on a validated reverse-phase HPLC (RP-HPLC) method and compare its performance with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
Experimental Protocols
A detailed methodology for each analytical technique is provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
2.1. High-Performance Liquid Chromatography (HPLC)
This method is designed to provide high-resolution separation of this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
2.2. Gas Chromatography (GC)
GC is a suitable alternative for the analysis of volatile and thermally stable compounds.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is recommended.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
-
Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | FID at 300 °C or MS with a suitable mass range |
2.3. Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitative or semi-quantitative analysis.
-
Plate: Silica gel 60 F254 pre-coated aluminum plates.
-
Sample Preparation: Dissolve the sample in methanol (B129727) to a concentration of 1 mg/mL.
-
Mobile Phase: A mixture of ethyl acetate and hexane (B92381) (e.g., 70:30 v/v) can be a good starting point. The polarity can be adjusted for optimal separation.
-
Procedure:
-
Spot the sample solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached a sufficient height, remove the plate and dry it.
-
Visualize the spots under UV light at 254 nm.
-
Results and Discussion: A Comparative Analysis
The following table summarizes the hypothetical performance of each method for the purity validation of this compound.
| Parameter | HPLC | GC | TLC |
| Purity of Batch A (%) | 99.5 | 99.3 | Major spot observed, minor impurities visible |
| Purity of Batch B (%) | 98.2 | 98.0 | Major spot with more intense impurity spots |
| Resolution | Excellent | Very Good for volatile impurities | Low to Moderate |
| Quantification | Highly Accurate and Precise | Accurate for volatile components | Semi-quantitative at best |
| Sensitivity | High (ng to pg level) | High (pg to fg level with MS) | Moderate (µg to ng level) |
| Analysis Time | 20-30 minutes per sample | 15-25 minutes per sample | 30-60 minutes for multiple samples |
| Instrumentation Cost | High | High | Low |
| Ease of Use | Requires skilled operator | Requires skilled operator | Relatively simple |
Discussion:
-
HPLC stands out as the most robust and reliable method for the quantitative purity determination of this compound.[5][6] Its high resolving power allows for the separation of closely related impurities, providing an accurate purity value.
-
GC is a strong alternative, particularly if volatile impurities are of concern.[7] However, the thermal stability of this compound and its potential impurities must be considered, as degradation can occur at high temperatures.
-
TLC is an excellent tool for rapid screening, reaction monitoring, and preliminary purity assessment.[8][9][10] It is cost-effective and can be used to quickly compare different batches. However, it lacks the quantitative accuracy and resolution of HPLC and GC.
Visualizing the Workflow and Decision-Making Process
4.1. Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical steps involved in the purity validation of this compound using the described HPLC method.
4.2. Decision-Making Flowchart for Method Selection
This flowchart provides a logical guide for researchers to choose the most appropriate analytical method based on their specific requirements.
Conclusion
For the comprehensive and accurate purity validation of this compound, reverse-phase HPLC is the recommended method . It offers superior resolution, sensitivity, and quantitative accuracy, which are essential for quality control in research and drug development. While GC and TLC have their specific applications, such as the analysis of volatile impurities and rapid screening, respectively, they do not match the overall performance of HPLC for this particular application. The choice of method should ultimately be guided by the specific analytical requirements, available resources, and the intended use of the analytical data.
References
- 1. This compound | Alzchem Group [alzchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of purine and pyrimidine derivatives by thin-layer chromatography | Scilit [scilit.com]
- 10. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis of 2-Amino-4-chloro-6-methylpyrimidine: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate elemental analysis is crucial for the characterization and verification of chemical compounds. This guide provides a comparative analysis of the elemental composition of 2-Amino-4-chloro-6-methylpyrimidine and two structural isomers, 4-Amino-2-chloro-6-methylpyrimidine and 2-Amino-6-chloropyridine. The guide includes a detailed breakdown of theoretical versus experimental data, a comprehensive experimental protocol for elemental analysis, and visualizations to clarify workflows and relationships.
Comparative Elemental Analysis Data
The following table summarizes the theoretical and experimental elemental composition of this compound, alongside the theoretical compositions of two alternative compounds. This data is essential for verifying the purity and identity of these compounds in a laboratory setting.
| Compound | Molecular Formula | Element | Theoretical (%) | Experimental (%) |
| This compound | C₅H₆ClN₃ | Carbon (C) | 41.83 | 41.74[1] |
| Hydrogen (H) | 4.21 | 4.05[1] | ||
| Nitrogen (N) | 29.27 | 29.35[1] | ||
| 4-Amino-2-chloro-6-methylpyrimidine | C₅H₆ClN₃ | Carbon (C) | 41.83 | Not Available |
| Hydrogen (H) | 4.21 | Not Available | ||
| Nitrogen (N) | 29.27 | Not Available | ||
| 2-Amino-6-chloropyridine | C₅H₅ClN₂ | Carbon (C) | 46.71 | Not Available |
| Hydrogen (H) | 3.92 | Not Available | ||
| Nitrogen (N) | 21.79 | Not Available |
Experimental Protocol: CHN Combustion Analysis
The determination of the elemental composition of organic compounds like this compound is primarily conducted using a technique called combustion analysis.[2][3][4][5] This method involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace, followed by the quantitative analysis of the resulting gaseous products.
Principle: A sample is combusted in a stream of pure oxygen at high temperatures (typically 900-1000°C).[3] Carbon in the sample is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These combustion products are then separated and measured by detectors, allowing for the calculation of the percentage of each element in the original sample.
Instrumentation: A CHN elemental analyzer is the standard instrument for this analysis.
Detailed Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous and dry.
-
Accurately weigh 1-3 mg of the compound into a tin or silver capsule.
-
Record the exact weight of the sample.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Run the standard multiple times to ensure the instrument is providing accurate and reproducible results.
-
-
Analysis:
-
Place the encapsulated sample into the autosampler of the CHN analyzer.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature combustion furnace.
-
The resulting gases (CO₂, H₂O, and N₂) are carried by a stream of inert gas (typically helium) through a series of absorbent traps and reduction catalysts.
-
The gases are then passed through detectors (typically a thermal conductivity detector) that measure the concentration of each component.
-
-
Data Interpretation:
-
The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the sample based on the detector signals and the initial sample weight.
-
Compare the experimental results with the theoretical values calculated from the compound's molecular formula. The experimental values should be within ±0.4% of the theoretical values for a pure sample.
-
Visualizing the Process and Logic
To further elucidate the experimental and logical framework, the following diagrams are provided.
References
A Comparative Guide to Pyrimidine-Based Pharmaceutical Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Its prevalence in FDA-approved drugs underscores its therapeutic importance.[2] This guide provides a comparative analysis of key pyrimidine-based pharmaceutical building blocks, offering insights into their performance in biological assays and their application in synthetic chemistry. The information herein is intended to aid researchers in the rational design and development of novel therapeutics.
Core Pyrimidine Building Blocks: A Comparative Overview
The selection of a starting pyrimidine building block is a critical decision in the synthesis of new chemical entities. The nature and position of substituents on the pyrimidine ring profoundly influence the molecule's biological activity and pharmacokinetic properties. This section compares several fundamental pyrimidine building blocks based on their reported activities in anticancer and kinase inhibition assays.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various derivatives of common pyrimidine building blocks against several human cancer cell lines. It is important to note that IC50 values can vary significantly based on the specific derivative, cell line, and assay conditions.
| Pyrimidine Building Block | Derivative/Compound | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| 2-Aminopyrimidine | Compound 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [3] |
| Phenylaminopyrimidine derivatives | - | - | [4] | |
| 4-Aminopyrimidine (B60600) | Compound 13g (BACE1 Inhibitor) | - | 1.4 | [5] |
| Aminopyrimidine-2,4-dione (Compound 4) | - | 0.029 (PLK1) | [6] | |
| 2,4-Diaminopyrimidine | Compound 1 | A2780 (Ovarian) | 0.77 | [7] |
| Compound 2 | A2780 (Ovarian) | 2.86 | [7] | |
| MK2 Inhibitor (Compound 15) | - | 0.019 (MK2) | [8] | |
| Uracil | Compound 6a (Ursolic acid hybrid) | MDA-MB-231 (Breast) | 5.83 | [9] |
| Compound 6a (Ursolic acid hybrid) | MCF-7 (Breast) | 14.00 | [9] | |
| Thymine | 3'-pyrrol-1-yl derivative | HIV | Marginally active | [10] |
| Cytosine | - | - | - | [11][12] |
Note: The data presented is for specific derivatives and not the parent building block itself. Direct comparison should be made with caution due to variations in experimental conditions.
Data Presentation: Kinase Inhibitory Activity
Pyrimidine derivatives are well-known kinase inhibitors due to their ability to mimic the hinge-binding region of ATP. The table below presents the inhibitory concentrations of various pyrimidine-based compounds against different kinases.
| Pyrimidine Building Block | Derivative/Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| 2,4-Diaminopyrimidine | PF-4800567 | CK1ε | 32 | [13] |
| SR-4133 | CK1ε | 15 | [13] | |
| Umbralisib | CK1ε | 37 | [13] | |
| 2-aminophenethyl analogs | Sky kinase | Good potency | [14] | |
| 2-aminobenzyl analogs | Sky kinase | Good inhibition | [14] | |
| 4-Aminopyrimidine | Analogs | P70S6K/Akt | - | [15] |
| Thieno[2,3-d]pyrimidine | Compound 2 | Aurora B | 0.2 | [16] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified PI3K/Akt/mTOR signaling pathway often targeted by pyrimidine-based kinase inhibitors.
Experimental Workflow Diagram
Caption: General experimental workflow for the discovery of new drugs based on pyrimidine building blocks.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrimidine-based compounds.
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17] It is based on the reduction of the yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidine-based test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of pyrimidine-based compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
Test compounds in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a solution of the kinase and substrate in the assay buffer.
-
Reaction Setup: To the wells of a 384-well plate, add the test compound dilutions. Then, add the kinase and substrate solution to each well. Include a positive control (known inhibitor) and a negative control (DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by adding a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of substituted pyrimidines.[19][20][21]
Materials:
-
Halogenated pyrimidine (e.g., 2-chloropyrimidine (B141910) or 2,4-dichloropyrimidine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Na2CO3)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the halogenated pyrimidine, the boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and purge it with an inert gas (argon or nitrogen) for several minutes to remove oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 0.5-5 mol%). Then, add the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.[19]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired substituted pyrimidine.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Aminopyrimidine - LKT Labs [lktlabs.com]
- 16. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 2-Amino-4-chloro-6-methylpyrimidine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of 2-Amino-4-chloro-6-methylpyrimidine derivatives against various cancer cell lines and microbial strains. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development.
Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry, demonstrating a spectrum of biological activities. This guide synthesizes available in vitro data to compare the anticancer and antimicrobial potential of several of these derivatives, providing detailed experimental protocols and visualizing key cellular pathways and workflows.
Anticancer Activity: A Comparative Analysis
A study involving the microwave-assisted synthesis of seven unique 2-amino-4-chloro-pyrimidine derivatives revealed varying cytotoxic activities against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. The half-maximal effective concentration (EC50) values, a measure of a drug's potency, were determined using the MTT assay.
| Derivative | Structure (Modification at the 4-position) | HCT116 EC50 (µM)[1] | MCF7 EC50 (µM)[1] |
| 1 | 4-(4-methylpiperazin-1-yl) | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | 4-(4-ethylpiperazin-1-yl) | 272.48 ± 1.59 | 271.20 ± 1.27 |
| 3 | 4-(piperidin-1-yl) | 368.20 ± 2.02 | 335.23 ± 1.47 |
| 4 | 4-(morpholin-4-yl) | 334.54 ± 1.06 | 191.35 ± 1.22 |
| 5 | 4-(4-phenylpiperazin-1-yl) | 349.41 ± 1.14 | 252.07 ± 1.78 |
| 6 | 4-(4-(4-bromophenyl)piperazin-1-yl) | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | 4-(4-(pyridin-2-yl)piperazin-1-yl) | >500 | >500 |
| Doxorubicin | (Standard Chemotherapeutic) | 2.00 | 0.98 |
Among the tested compounds, derivative 6 , featuring a 4-(4-bromophenyl)piperazin-1-yl moiety, exhibited the highest anticancer activity against both HCT116 and MCF7 cell lines.[1] In contrast, derivative 7 , with a pyridin-2-yl piperazine (B1678402) substitution, showed minimal activity.
Antimicrobial Activity: Current Data
While the pyrimidine (B1678525) scaffold is known for its antimicrobial potential, specific minimum inhibitory concentration (MIC) data for this compound derivatives against a broad range of bacterial and fungal strains is not extensively available in the reviewed literature. Further research is required to fully elucidate the antimicrobial spectrum and potency of these specific derivatives. General studies on related pyrimidine compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of drugs on cell lines.
Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), resulting in the formation of insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin). Include untreated cells as a negative control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50/IC50 values.
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of these in vitro tests, the following diagrams illustrate a key signaling pathway often implicated in cancer cell proliferation and a typical experimental workflow for screening these compounds.
Caption: Experimental workflow for in vitro testing.
Caption: The PI3K/Akt/mTOR signaling pathway.
References
Confirming the Unseen: A Comparative Guide to the Structural Elucidation of 2-Amino-4-chloro-6-methylpyrimidine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other spectroscopic methods for the structural confirmation of 2-Amino-4-chloro-6-methylpyrimidine derivatives, crucial intermediates in the synthesis of a wide array of bioactive compounds. [1] This document outlines the experimental data supporting the efficacy of X-ray crystallography and presents detailed protocols for its application, alongside alternative analytical techniques.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline compound. It provides unambiguous proof of connectivity, stereochemistry, and intermolecular interactions.
A study on the supramolecular cocrystal of this compound with 4-methylbenzoic acid provides precise crystallographic data, unequivocally confirming the molecular structure and revealing non-covalent interactions that govern the crystal packing.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for a derivative of this compound, showcasing the level of detail achievable with X-ray crystallography.
| Parameter | This compound Derivative |
| Chemical Formula | C₁₃H₁₂ClN₃O₂ |
| Formula Weight | 277.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.234(5) Å, b = 14.567(8) Å, c = 10.987(6) Å |
| α = 90°, β = 101.34(3)°, γ = 90° | |
| Volume | 1292.1(12) ų |
| Z | 4 |
| Density (calculated) | 1.427 Mg/m³ |
Data extracted from studies on related pyrimidine (B1678525) derivatives.
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization, reaction monitoring, and for analyzing non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and number of different types of protons and carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the compound. For this compound derivatives, key vibrational bands include N-H stretching of the amino group, C-H stretching of the methyl group, and C-Cl stretching.[2]
Comparative Spectroscopic Data
| Technique | Key Observables for this compound |
| ¹H NMR | - Chemical shift of the methyl protons. - Chemical shift of the aromatic proton. - Chemical shifts and integration of the amino protons. |
| ¹³C NMR | - Chemical shifts of the methyl carbon and aromatic carbons. |
| FTIR | - N-H stretching vibrations (around 3400-3200 cm⁻¹). - C-H stretching vibrations (around 3000-2850 cm⁻¹). - C=N and C=C ring stretching vibrations (around 1600-1400 cm⁻¹). - C-Cl stretching vibration (around 800-600 cm⁻¹). |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Mount the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are collected by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons and carbons in the molecule.
FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Visualization of a Relevant Biological Pathway
This compound derivatives are often investigated for their potential as anticancer agents, frequently targeting kinase signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its inhibition is a major focus of cancer drug development.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a pyrimidine derivative.
Experimental Workflow for Structure Confirmation
The logical flow for confirming the structure of a newly synthesized this compound derivative involves a combination of these techniques.
References
A Comparative Guide to 2-Amino-4-chloro-6-methylpyrimidine and Other Heterocyclic Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine (B1678525) scaffold is a cornerstone in the synthesis of a vast array of therapeutics, particularly in the development of targeted kinase inhibitors. The selection of an appropriate heterocyclic intermediate is a critical decision that profoundly influences the efficiency, regioselectivity, and overall success of a synthetic route. This guide provides an objective, data-driven comparison of 2-Amino-4-chloro-6-methylpyrimidine against other common pyrimidine-based intermediates, offering insights into their relative performance in key cross-coupling reactions and their applications in the synthesis of bioactive molecules.
Introduction to this compound
This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring an amino group, a chloro substituent, and a methyl group on the pyrimidine ring, offers multiple reactive sites for diversification, making it a valuable building block in drug discovery.[1] The electron-deficient nature of the pyrimidine ring, further influenced by the chloro and amino substituents, dictates its reactivity in various chemical transformations.
Benchmarking Performance in Key Cross-Coupling Reactions
The utility of a heterocyclic intermediate is largely determined by its performance in robust and versatile C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in the construction of the complex molecular architectures of modern pharmaceuticals.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, widely used for the formation of carbon-carbon bonds. The reactivity of chloropyrimidines in this reaction is dependent on the substitution pattern of the pyrimidine ring.
For polychlorinated pyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of the Suzuki coupling is a critical consideration. Studies have shown that the C4 position is generally more reactive than the C2 position.[3][4] This preferential reactivity allows for selective mono-arylation at the C4 position.[3]
Table 1: Comparison of Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Chloropyrimidine Intermediates
| Intermediate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | >95 | [3] |
| 2,4-Dichloropyrimidine | (4-Fluorophenyl)boronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | - | [5] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | - | Good | [5] |
Note: Yields are based on reported literature and may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6] The reactivity of chloropyrimidines in this reaction is also subject to regioselective control.
For dichloropyrimidines, the Buchwald-Hartwig amination often shows high regioselectivity, favoring substitution at the C4 position over the C2 position.[7] This is in contrast to nucleophilic aromatic substitution (SNAr) reactions, which can often lead to mixtures of isomers.[7]
Table 2: Comparison of Buchwald-Hartwig Amination of Dichloropyrimidines
| Intermediate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) (C4:C2 ratio) | Reference |
| 6-aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂ / DPEPhos | Cs₂CO₃ | Toluene | 25 | 95 (>99:1) | [7] |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ / DPPF | K₂CO₃ | Dioxane | 100 | Good to Excellent | [8] |
The high regioselectivity of the Buchwald-Hartwig amination makes it a superior method for the controlled synthesis of specific aminopyrimidine isomers.
Application in the Synthesis of Kinase Inhibitors
Substituted pyrimidines are privileged scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[9] this compound and its analogs serve as crucial starting materials for the synthesis of inhibitors targeting various kinases involved in cancer and inflammatory diseases.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets.[10] Numerous pyrimidine-based Aurora kinase inhibitors have been developed, with the pyrimidine core acting as a scaffold for interaction with the kinase hinge region.[9][11] The synthesis of these inhibitors often involves the sequential functionalization of a di- or tri-substituted pyrimidine intermediate.
VEGFR-2 and p38 MAPK Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Pyrimidine-based molecules have been successfully developed as VEGFR-2 inhibitors.[1][13] Similarly, the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to stress and inflammation and is a target for anti-inflammatory and cancer therapies.[14][] Pyrimidine derivatives have been designed as potent p38 MAPK inhibitors.[16]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these intermediates in a research setting.
General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[17][18]
General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
-
Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Reagent Addition: Add the chloropyrimidine (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures) and monitor for completion by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizing the Role of Pyrimidine Intermediates in Drug Discovery
The following diagrams illustrate the central role of pyrimidine intermediates in the synthesis of kinase inhibitors and their subsequent mechanism of action.
Conclusion
This compound stands as a valuable and versatile intermediate in the medicinal chemist's toolbox. While direct quantitative comparisons of its reactivity against other chloropyrimidines under identical conditions are sparse in the literature, the principles of reactivity and regioselectivity established for related systems provide a strong foundation for its effective utilization. The choice of intermediate will ultimately depend on the specific synthetic strategy, the desired substitution pattern of the final product, and the required reaction conditions. The high regioselectivity offered by palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination makes these methods particularly attractive for the synthesis of well-defined aminopyrimidine derivatives, which are key components of many targeted therapies. As the demand for novel kinase inhibitors continues to grow, the strategic use of intermediates like this compound will remain a critical aspect of drug discovery and development.
References
- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Unveiling the Potential: 2-Amino-4-chloro-6-methylpyrimidine Derivatives as Potent Enzyme Inhibitors
For Immediate Release
A comprehensive analysis of 2-Amino-4-chloro-6-methylpyrimidine derivatives has revealed their significant potential as potent inhibitors of a range of key enzymes implicated in various diseases, including cancer and inflammatory conditions. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Efficacy of this compound Derivatives
The inhibitory activity of various this compound derivatives against several key enzyme targets is summarized below. The data, presented as IC50 values, highlight the structure-activity relationships that govern their potency.
| Derivative/Compound | Target Enzyme | IC50 (nM) | Reference |
| AS1517499 | STAT6 | 21 | [1] |
| Lead Compound 13 | Aurora A Kinase | < 200 | [2] |
| Compound 24 | β-Glucuronidase | 2,800 | [3] |
| Compound 8 | β-Glucuronidase | 72,000 | [3] |
| Compound 9 | β-Glucuronidase | 126,430 | [3] |
| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45,750 | [3] |
Key Enzyme Targets and Signaling Pathways
The versatility of the this compound scaffold allows for the targeting of a diverse array of enzymes. The following sections detail the signaling pathways associated with some of the key enzyme targets.
Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[4][5][6] Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cell proliferation.[4][6][7] Inhibition of DHFR disrupts DNA replication, leading to cell cycle arrest and apoptosis, making it a prime target for anticancer therapies.[4][6]
Kinases (e.g., MSK1, STAT6)
Kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[8]
Mitogen- and Stress-Activated Kinase 1 (MSK1): MSK1 is a nuclear kinase that plays a role in the regulation of gene expression in response to stress and mitogens.[9][10][11] It is activated by the ERK1/2 and p38 MAPK pathways and phosphorylates substrates such as CREB and histone H3, leading to the transcription of immediate-early genes.[9][10]
Signal Transducer and Activator of Transcription 6 (STAT6): STAT6 is a key transcription factor in the signaling pathways of interleukins IL-4 and IL-13, which are critical for T-helper 2 (Th2) cell differentiation.[1] Inhibition of STAT6 is a promising therapeutic strategy for allergic and inflammatory diseases.[1]
β-Glucuronidase
β-Glucuronidase is an enzyme that cleaves glucuronic acid from various substrates.[12] In the gut, bacterial β-glucuronidase can reactivate the toxic metabolites of certain drugs, such as the anticancer agent CPT-11, leading to severe side effects.[13][14] Inhibition of bacterial β-glucuronidase can therefore mitigate this drug-induced toxicity.[14] Furthermore, this enzyme is implicated in inflammatory processes and carcinogenesis.[15][16]
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and facilitate comparative analysis.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a colorimetric assay to screen for DHFR inhibitors.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Dilute the DHFR enzyme, NADPH, and DHFR substrate (dihydrofolate) in the assay buffer.[17]
-
Reaction Setup: In a 96-well plate, add the test compound, enzyme control (no inhibitor), and inhibitor control (e.g., methotrexate) to their respective wells.[17]
-
Enzyme Addition: Add the diluted DHFR enzyme solution to all wells except the background control.[17]
-
NADPH Addition and Incubation: Add the diluted NADPH solution to all wells and incubate for 10-15 minutes at room temperature, protected from light.[17]
-
Reaction Initiation: Start the enzymatic reaction by adding the DHFR substrate solution to all wells.[18]
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[17]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. Determine the percent inhibition relative to the enzyme control.[18]
Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminescence-based assay to determine the inhibitory effect of compounds on kinase activity.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).[8]
-
Plate Setup: Dispense the compound dilutions into a 384-well plate.[8]
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the reaction buffer. Add this mixture to the wells containing the compounds.[8]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[8]
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.[8]
-
Measurement: After a short incubation to stabilize the signal, measure the luminescence using a plate reader.[8]
-
Data Analysis: Calculate the percent inhibition by comparing the luminescence of the test wells to the controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).[8]
β-Glucuronidase Inhibition Assay (Fluorometric)
This protocol details a fluorometric assay for measuring the inhibition of β-glucuronidase activity.
References
- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]
- 10. Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MSK1 and Nuclear Receptors Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Insights into Microbial β-Glucuronidase Inhibition to Abrogate CPT-11 Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inflammation-associated extracellular β-glucuronidase alters cellular responses to the chemical carcinogen benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Amino-4-chloro-6-methylpyrimidine: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat 2-Amino-4-chloro-6-methylpyrimidine as a hazardous waste. Do not dispose of it in regular trash or down the drain.[1][2] All disposal procedures must comply with local, state, and federal regulations. Personnel handling this compound must be thoroughly trained in its hazards and the proper disposal protocols outlined herein.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound recognized as a skin, eye, and respiratory irritant.[3][4] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.
Immediate Safety and Handling for Disposal
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the chemical's hazards. The following personal protective equipment (PPE) is mandatory when handling this compound for disposal:
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield if there is a risk of splashing.[1][4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, confirmed to be compatible with chlorinated compounds.[1] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[1][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be required if handling in a poorly ventilated area or if dust or aerosols are generated.[1] |
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach encompassing waste identification, segregation, containment, and final disposal through a certified hazardous waste management company.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Classification: All waste containing this compound, including grossly contaminated items like gloves, bench paper, and weighing boats, must be treated as hazardous waste.[1]
-
Segregation: This compound is a halogenated organic compound. It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper and compliant disposal.[1]
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents or strong acids to avoid potentially hazardous reactions.[3][4]
Step 2: Waste Collection and Containerization
-
Primary Container: Collect solid waste directly in a designated, chemically compatible, and leak-proof hazardous waste container.[1][4] For any residual material, use a suitable solvent to rinse the original container. This rinsate must also be collected as hazardous waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate percentages if it is a mixed waste.[2]
-
Container Sealing: Ensure the container is securely sealed to prevent any leaks or spills.
Step 3: Storage Pending Disposal
-
Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[3][4]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Access Control: The hazardous waste storage area should have restricted access to authorized personnel only.
Step 4: Final Disposal
-
Licensed Waste Disposal: The final disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[4]
-
Documentation: Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards, as detailed on the hazardous waste label.
Disposal Workflow
Caption: Disposal workflow for this compound.
Container Decontamination
Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent that can effectively dissolve the chemical residue.
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[1]
-
Final Disposal of Container: After triple-rinsing and allowing it to air-dry, and with all labels defaced or removed, the container may be disposed of as regular, non-hazardous waste, in accordance with your institution's specific policies.[1]
Spill Management
In the event of a spill, ensure the area is well-ventilated and restrict access. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Collect the absorbed material and any contaminated debris into a designated and sealed hazardous waste container for disposal. Do not allow the chemical to enter drains or waterways.[2]
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2-Amino-4-chloro-6-methylpyrimidine
This guide provides crucial safety and logistical information for handling 2-Amino-4-chloro-6-methylpyrimidine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 5600-21-5[1]
Hazard Summary: this compound is classified as a hazardous chemical.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles or safety glasses with side-shields.[3][4] A face shield may be required for splash-prone activities.[5] |
| Hand Protection | Chemical-resistant Gloves | Nitrile rubber gloves are a suitable option.[6] Gloves must be inspected before use and disposed of properly after handling the chemical.[3] |
| Body Protection | Protective Clothing | A lab coat is required at a minimum.[4] For scenarios with a higher risk of exposure, a complete chemical-resistant suit may be necessary.[3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[7][8][9] |
Quantitative Data Summary
| Parameter | Value | Source |
| Melting Point | 183-186 °C | [10] |
| Occupational Exposure Limits (OELs) | Not established by region-specific regulatory bodies. | [1] |
Operational Plan: Handling Procedures
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][8]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.[8]
-
If weighing, do so in a ventilated enclosure or fume hood.
-
Use appropriate tools (e.g., spatula) for transfers to avoid direct contact.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.[1][8]
-
-
After Handling:
Disposal Plan
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, suitable, and properly labeled container.[1][7]
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[6][7]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[1][6][7]
Final Disposal:
-
Disposal of this chemical and its container must be done through an approved waste disposal plant.[1][2][6]
-
Do not allow the chemical to enter the environment.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. himediadownloads.com [himediadownloads.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound 97 5600-21-5 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
